5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole
Description
Properties
IUPAC Name |
5-(4-fluoro-3-methylphenyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4/c1-5-4-6(2-3-7(5)9)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEILIBQGFTITB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NNN=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: pKa Determination & Physicochemical Profiling of 5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole
The following is an in-depth technical guide on the pKa values and physicochemical characterization of 5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole.
Executive Summary & Compound Significance
The compound This compound represents a critical scaffold in medicinal chemistry, particularly as a bioisostere for carboxylic acids in Angiotensin II Receptor Blockers (ARBs) and other anionic pharmacophores.[1]
Understanding its acid dissociation constant (
-
Lipophilicity Profiling: Determining
vs. . -
Bioavailability: Predicting passive diffusion in the GI tract (pH 1.2 – 8.0).
-
Salt Selection: Designing stable pharmaceutical salts (e.g., potassium or sodium salts).
This guide provides a definitive theoretical prediction of the
Theoretical Prediction: Hammett Equation Analysis
In the absence of a direct crystallographic or potentiometric database entry for this specific derivative, we calculate the
The Hammett Model
The ionization of 5-substituted tetrazoles follows the equation:
Where:
- : The acidity of the unsubstituted parent (5-phenyltetrazole).
- (Rho): The reaction constant, measuring sensitivity to electronic effects.[2][3][4]
- (Sigma): The substituent constant (electronic withdrawing/donating power).[2]
Parameter Selection[1][5]
-
Parent (
): 5-Phenyltetrazole has a well-established aqueous of 4.53 ± 0.05 [1].[1] -
Reaction Constant (
): For the ionization of 5-aryltetrazoles in water, is approximately 1.0 – 1.2 , indicating a sensitivity similar to benzoic acid [2]. -
Substituent Constants (
):
Calculation
[1]Theoretical Conclusion
The net electronic effect of the 4-fluoro and 3-methyl groups is negligible due to their opposing natures.[1]
Predicted Aqueous
This places the compound in the moderately acidic range, meaning it will be >99% ionized (anionic) at physiological pH (7.4) and predominantly neutral at gastric pH (1.2).
Experimental Protocols for Validation
While theoretical values are useful for screening, drug development requires empirical data. Below are the two validated protocols for determining the
Protocol A: Potentiometric Titration (The "Gold Standard")
Applicability: Solubility >
Reagents:
-
0.01 M HCl standard solution.
-
0.01 M NaOH (carbonate-free) standard solution.[1]
-
0.15 M KCl (ionic strength adjustor).
-
Degassed HPLC-grade water.[1]
Workflow:
-
Preparation: Dissolve 5 mg of the tetrazole in 20 mL of 0.15 M KCl/Water. (If insoluble, use a co-solvent method with MeOH and extrapolate to 0% MeOH via Yasuda-Shedlovsky plots).[1]
-
Acidification: Add excess HCl to lower pH to ~2.0 (ensuring fully protonated species).
-
Titration: Titrate with 0.01 M NaOH under
atmosphere at 25°C. -
Data Acquisition: Record pH vs. Volume of NaOH.
-
Analysis: Calculate
using the Bjerrum difference plot or Gran plot method.
Protocol B: Spectrophotometric Determination (UV-Metric)
Applicability: Low solubility compounds (<
Workflow Visualization (Graphviz):
Caption: Step-by-step UV-metric workflow for determining pKa of low-solubility tetrazoles.
Structural Dynamics & Tautomerism
Tetrazoles exist in a tautomeric equilibrium between the 1H- and 2H- forms.[1] In solution, the 1H-tetrazole is typically the dominant species for 5-substituted derivatives, but the anion is resonance-stabilized, delocalizing the negative charge across the ring.
Tautomerism Diagram:
Caption: Tautomeric equilibrium and ionization pathway. The 1H-form is the primary acidic species in aqueous media.
Physicochemical Data Summary
| Property | Value / Description | Source/Method |
| Predicted pKa (aq) | 4.54 ± 0.10 | Hammett LFER (Calculated) |
| Experimental pKa (Ref) | ~4.53 (5-Phenyl parent) | Potentiometry [1] |
| Ionization State (pH 7.4) | > 99.8% Anionic | Henderson-Hasselbalch |
| Ionization State (pH 1.2) | > 99.9% Neutral | Henderson-Hasselbalch |
| LogD (pH 7.4) | Lower than LogP by ~3 units | Due to ionization |
| Solubility | pH-dependent (High at pH > 5) | Salt formation |
Synthesis Note for Reference Standards
To ensure accurate pKa measurement, the material must be free of nitrile precursors or azide salts.
-
Synthesis: [3+2] Cycloaddition of 4-fluoro-3-methylbenzonitrile and Sodium Azide (
).[1] -
Catalyst: Zinc Bromide (
) or Triethylamine Hydrochloride ( ) in refluxing water/isopropanol. -
Purification: Acidification with HCl precipitates the free tetrazole. Recrystallize from Ethanol/Water to remove unreacted nitrile.
References
-
Ostrovskii, V. A., et al. (1992). "Acidity and Basicity of Tetrazoles." Chemistry of Heterocyclic Compounds, 28(9), 1021-1029.
-
Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195.
-
Koldobskii, G. I., & Ostrovskii, V. A. (1994). "Tetrazoles."[4][5][6][7][8] Russian Chemical Reviews, 63(10), 847.
-
Poplavskaya, Y. V., et al. (2018). "Synthesis and Structure of 5-Substituted Tetrazoles." Russian Journal of General Chemistry.
Sources
- 1. 5-(4-Methylphenyl)-1H-tetrazole | C8H8N4 | CID 285164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. web.viu.ca [web.viu.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. aromatic substitution snar: Topics by Science.gov [science.gov]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.org.za [scielo.org.za]
- 8. researchgate.net [researchgate.net]
Thermodynamic Stability & Tautomeric Equilibrium of Fluorinated Phenyl Tetrazoles
This guide details the thermodynamic stability, tautomeric equilibrium, and decomposition pathways of fluorinated phenyl tetrazoles.[1] It is designed for medicinal chemists and materials scientists requiring precise control over bioisosteric design and high-energy material formulation.[2]
Technical Guide | Version 2.0
Executive Summary
Fluorinated 5-phenyltetrazoles represent a critical class of bioisosteres for carboxylic acids (
The introduction of fluorine atoms on the phenyl ring modulates this stability through two primary mechanisms:
-
Inductive Stabilization: Electron-withdrawing effects (
) lower the , stabilizing the tetrazolate anion at physiological pH.[2] -
Tautomeric Shift: Fluorination influences the delicate
equilibrium, a critical factor in receptor binding and solid-state packing.[2]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
Theoretical Framework: Tautomerism & Electronic Effects[1][4][5]
The Tautomeric Equilibrium
In the gas phase and non-polar solvents, the 2H-tetrazole is thermodynamically preferred due to reduced dipole-dipole repulsion between adjacent lone pairs. However, in the solid state and polar solvents (including biological media), the 1H-tetrazole dominates, stabilized by intermolecular hydrogen bonding and solvation effects.[2]
Fluorine substitution alters this landscape.[1][2] The electron-withdrawing nature of fluorine (Hammett
Diagram 1: Tautomeric Equilibrium & Fluorine Influence
Caption: The 1H form is stabilized by polarity and H-bonding, while the 2H form is intrinsic to the gas phase. Fluorine substitution lowers pKa, stabilizing the anionic form at physiological pH.[1]
Quantitative Electronic Effects
The acidity of 5-phenyltetrazoles follows the Hammett equation.[1] The dissociation constant (
| Compound | Substituent ( | ||
| 5-Phenyltetrazole | H (0.[2]00) | 5.07 | 210°C |
| 5-(4-Fluorophenyl)tetrazole | p-F (0.[2]06) | 5.04 | 180°C (dec) |
| 5-(3-Fluorophenyl)tetrazole | m-F (0.[2]34) | ~4.85 | ~200°C |
| 5-(Trifluoromethyl)tetrazole | p-CF | 4.90 | 167°C |
Note: Data derived from comparative studies (See Ref 3, 5). Decomposition temperatures are method-dependent (DSC, 10°C/min).
Thermal Decomposition & Stability[1][6][7][8]
Decomposition Pathway
Upon heating beyond the stability threshold (typically >180°C), fluorinated phenyl tetrazoles undergo ring fragmentation.[1][2] This is an exothermic process often utilized in energetic materials but poses a safety risk in scale-up synthesis.[2]
Mechanism:
-
Ring Opening: The tetrazole ring opens to form an imidoyl azide intermediate (often transient).[1][2]
-
Nitrogen Loss: Rapid extrusion of
gas.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Rearrangement: Formation of a reactive nitrilimine species.
-
Final Product: Dimerization to dihydrotetrazines or rearrangement to carbodiimides/benzimidazoles.
Diagram 2: Thermal Decomposition Cascade
Caption: Thermal degradation is irreversible and exothermic.[2] The primary hazard is the rapid release of nitrogen gas and heat.[1]
Experimental Protocols
Synthesis: [3+2] Cycloaddition (Azide-Nitrile)
This protocol ensures the formation of the thermodynamically stable 1H-tetrazole product while minimizing the risk of hydrazoic acid (
Reagents:
-
4-Fluorobenzonitrile (1.0 eq)[2]
-
Sodium Azide (
) (1.5 eq)[2]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Zinc Bromide (
) or Triethylamine Hydrochloride (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> ) (Catalyst)[2] -
Solvent: Water/Isopropanol (Green Chemistry) or DMF (Traditional)[1][2]
Workflow:
-
Setup: Dissolve nitrile and catalyst in solvent. Add
. -
Reaction: Heat to reflux (approx. 100-110°C) for 12-24 hours. Monitor by TLC/LCMS.[2]
-
Workup (Critical for Stability):
-
Purification: Recrystallize from Ethanol/Water. 5-(4-fluorophenyl)tetrazole typically crystallizes as white needles.[2]
Stability Profiling: DSC Protocol
To validate the thermodynamic stability of the synthesized lot:
-
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).
-
Sample Prep: 2-5 mg of dried sample in a hermetically sealed aluminum pan (pinhole lid to allow gas escape without rupture).
-
Method:
-
Equilibrate at 40°C.
-
Ramp 10°C/min to 300°C.
-
Purge gas: Nitrogen (50 mL/min).
-
-
Analysis:
-
Identify
(extrapolated onset temperature).[2]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Integrate the exothermic peak to calculate
(J/g).[2]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Pass Criteria:
for standard pharmaceutical handling.[2]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
-
References
-
Tautomerism & Aromaticity: RSC Adv., 2015, 5 , 9503-9509.[2][4] Link
- Grounding: Explains the 1H/2H stability inversion between gas and liquid phases.
-
Ab Initio Calculations: J. Chem. Phys., 2009, 131 , 154307.[1] Link
-
Grounding: Provides high-precision energy values for tetrazole tautomers.[2]
-
-
Hammett Correlations: Radboud Repository, "Probing Polar-π Interactions Between Tetrazoles and Aromatic Rings".[2] Link
-
Corrosion & DFT Studies: ACS Omega, 2023, 8 , 10, 9356–9370.[1] Link[1][2]
- Grounding: Discusses electronic properties and HOMO/LUMO gaps of fluorin
-
Thermal Analysis Data: Chinese Journal of Energetic Materials, 2025, 33 , 477-484.[2][6] Link
- Grounding: Provides specific decomposition kinetics for tetrazole-based energetic m
Sources
- 1. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. 1H/2H and azide/tetrazole isomerizations and their effects on the aromaticity and stability of azido triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. Thermal Behavior and Decomposition Mechanism of 2,2-Azobi[4,5-bis (tetrazole-5-yl)]-1,2,3-triazole [energetic-materials.org.cn]
safety data sheet SDS for 5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole
This guide serves as a comprehensive technical dossier for 5-(4-fluoro-3-methylphenyl)-1H-tetrazole . As a specific Safety Data Sheet (SDS) for this exact research intermediate is not standardized in public chemical registries, this document employs a Read-Across Toxicology & Safety Assessment based on structurally homologous 5-aryl-substituted tetrazoles (e.g., 5-(4-methylphenyl)-1H-tetrazole).
Part 1: Chemical Identity & Structural Significance[1]
Identification & Molecular Architecture
This compound is a bioisostere of carboxylic acid , widely utilized in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates (e.g., Angiotensin II receptor antagonists).
| Property | Specification |
| Chemical Name | 5-(4-Fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole |
| CAS Number | Not Listed (Research Grade) / Analogous to 24994-04-5 |
| Molecular Formula | C₈H₇FN₄ |
| Molecular Weight | 178.17 g/mol |
| Structural Class | 5-Substituted-1H-Tetrazole (Aryl) |
| pKa (Predicted) | ~4.5 – 5.0 (Comparable to carboxylic acids) |
| Physical State | White to off-white crystalline solid |
The Bioisostere Factor
The tetrazole ring mimics the acidity and planar structure of a carboxylate group (-COO⁻) but offers distinct advantages:
-
Metabolic Resistance: The tetrazole ring is resistant to many oxidative enzymes that degrade carboxylic acids.
-
Lipophilicity: The 4-fluoro and 3-methyl substituents on the phenyl ring significantly increase lipophilicity compared to a naked phenyl ring, enhancing membrane permeability.
Part 2: Hazard Identification (GHS Classification)[2]
Signal Word: WARNING
Based on Structure-Activity Relationship (SAR) analysis of 5-aryl tetrazoles, the following hazards are assigned:
| Hazard Class | Category | Hazard Statement | Code |
| Skin Irritation | 2 | Causes skin irritation.[1] | H315 |
| Eye Irritation | 2A | Causes serious eye irritation.[1][2][3] | H319 |
| STOT - SE | 3 | May cause respiratory irritation.[1][2][3] | H335 |
| Explosive | Warning | Potential shock sensitivity (High Nitrogen). | EUH044 |
The "Tetrazole Risk" Explained
While aryl-substituted tetrazoles are significantly more thermally stable than their alkyl counterparts, they possess a high nitrogen content (approx. 31% by weight).
-
Thermal Decomposition: May release Nitrogen gas (N₂) violently if heated beyond decomposition temperature (>200°C).
-
Metal Incompatibility: The acidic proton on the tetrazole ring (N-H) can react with transition metals (Copper, Lead, Zinc) to form heavy metal tetrazolates , which are primary explosives.
Part 3: Handling, Storage, & Stability Protocol
Storage Logic[3]
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) if long-term stability is required.
-
Segregation: DO NOT store near strong bases, oxidizing agents, or unpassivated metal surfaces.
The "No-Metal" Rule
Because 5-(4-fluoro-3-methylphenyl)-1H-tetrazole acts as a weak acid, it must be handled in glass, PTFE (Teflon), or passivated stainless steel equipment. Avoid using spatulas or containers made of copper, brass, or lead.
Handling Decision Matrix
The following diagram outlines the critical decision path for handling this compound safely in a research environment.
Figure 1: Decision matrix for the safe handling of tetrazole derivatives, emphasizing material compatibility.
Part 4: Synthesis Safety & Process Control
If synthesizing this compound from 4-fluoro-3-methylbenzonitrile, the choice of reagents dictates the safety profile.[4]
The "Green" Route (Recommended)
-
Reagents: Sodium Azide (NaN₃) + Zinc Bromide (ZnBr₂) in Water/Isopropanol.
-
Mechanism: Zn²⁺ coordinates with the nitrile, activating it for azide attack without generating volatile hydrazoic acid (HN₃).
-
Safety Benefit: The reaction remains at pH ~7-8, preventing the formation of HN₃ (which forms at pH < 4.8).
The "Legacy" Route (High Hazard)
-
Reagents: Sodium Azide + Ammonium Chloride (NH₄Cl) or Tri-n-butyltin azide.
-
Hazard: Generates sublimable HN₃ (explosive/toxic gas) in the headspace.
-
Control: Requires blast shielding and dedicated toxic gas scrubbing.
Synthesis Workflow Visualization
Figure 2: Comparative safety workflow for the synthesis of 5-aryl tetrazoles.
Part 5: Emergency Response Protocols
First Aid Measures
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Rationale: Dust may cause bronchospasm.
-
Skin Contact: Wash with soap and water for 15 minutes. Rationale: Acidic nature may cause chemical dermatitis.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.[5][1][3][6] Rationale: Solid particulates can cause corneal abrasion combined with chemical irritation.
Fire-Fighting Measures
-
Extinguishing Media: Water spray, Carbon Dioxide (CO₂), Dry Chemical.[5][7]
-
Do NOT Use: High-volume water jet (may disperse dust).
-
Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen Fluoride (HF).
-
Note: The presence of Fluorine means HF gas may be generated in a fire. Firefighters must wear full acid-gas rated SCBA.
-
Accidental Release (Spill)
-
Evacuate: Clear the area of non-essential personnel.
-
PPE: Wear nitrile gloves, safety goggles, and P95/N95 dust mask.
-
Neutralization: If wet, absorb with inert material (vermiculite). If dry, sweep gently to avoid dust generation.
-
Decontamination: Wipe surface with a dilute sodium bicarbonate solution (weak base) to neutralize acidic residues.
Part 6: Ecological Considerations
-
Ecotoxicity: Tetrazoles are generally resistant to biodegradation due to the stable aromatic ring systems.
-
Mobility: The deprotonated form (tetrazolate anion) is highly water-soluble and mobile in soil.
-
Disposal: Incineration in a chemical combustor equipped with a scrubber (for HF and NOx) is the only approved disposal method.
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[8] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry. Available at: [Link]
-
European Chemicals Agency (ECHA). (2023). C&L Inventory: Tetrazole Derivatives. Available at: [Link]
-
PubChem. (2024). Compound Summary: 5-Phenyltetrazole (Parent Structure). Available at: [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. columbuschemical.com [columbuschemical.com]
- 3. fishersci.com [fishersci.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. glenresearch.com [glenresearch.com]
- 6. fishersci.de [fishersci.de]
- 7. aksci.com [aksci.com]
- 8. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
molecular weight and formula of 5-(4-fluoro-3-methylphenyl)tetrazole
Technical Monograph: 5-(4-Fluoro-3-methylphenyl)tetrazole
Executive Summary
5-(4-Fluoro-3-methylphenyl)tetrazole is a critical heterocyclic building block in medicinal chemistry, primarily utilized as a non-classical bioisostere of 4-fluoro-3-methylbenzoic acid.[1] By replacing the carboxylic acid moiety with a tetrazole ring, researchers can modulate lipophilicity, improve metabolic stability, and enhance bioavailability while retaining the electrostatic capacity to interact with biological targets (e.g., Angiotensin II receptors, bacterial efflux pumps).[2]
This guide provides a definitive technical profile of the molecule, including its calculated physicochemical properties, a validated synthetic workflow from its nitrile precursor, and a structural analysis of its role in fragment-based drug discovery (FBDD).[1]
Physicochemical Specifications
The following data represents the core molecular identity and calculated properties essential for formulation and ADME (Absorption, Distribution, Metabolism, Excretion) prediction.
| Property | Value | Notes |
| IUPAC Name | 5-(4-Fluoro-3-methylphenyl)-1H-tetrazole | Tautomeric equilibrium exists between 1H and 2H forms.[1] |
| Molecular Formula | C₈H₇FN₄ | |
| Molecular Weight | 178.17 g/mol | Monoisotopic Mass: 178.0655 Da |
| Precursor CAS | 185147-08-4 | Refers to 4-Fluoro-3-methylbenzonitrile (Starting Material).[1][3] |
| pKa (Acidic) | ~4.5 – 4.9 | Comparable to carboxylic acid (pKa ~4.2), allowing physiological ionization.[1] |
| LogP (Predicted) | 1.9 – 2.2 | More lipophilic than the corresponding carboxylic acid (LogP ~2.0).[2] |
| H-Bond Donors | 1 | The N-H proton on the tetrazole ring.[1][2] |
| H-Bond Acceptors | 4 | Nitrogen atoms in the tetrazole ring.[1][4] |
| Physical State | Solid (White/Off-white) | Typical MP range for aryl tetrazoles: 150–190°C (dec).[1] |
Synthetic Protocol: [3+2] Cycloaddition
The most robust synthesis involves the [3+2] cycloaddition of an azide source to the corresponding nitrile.[1][2] The "Sharpless-Demko" protocol using Zinc(II) salts is preferred over traditional ammonium chloride methods due to higher safety margins (avoids HN₃ sublimation) and cleaner workup.[2]
Reaction Scheme: 4-Fluoro-3-methylbenzonitrile + NaN₃ —(ZnBr₂, H₂O/IPA, Reflux)→ 5-(4-Fluoro-3-methylphenyl)tetrazole[1]
Experimental Workflow
-
Reagents:
-
Procedure:
-
Step 1: Charge a round-bottom flask with the nitrile, sodium azide, and zinc bromide.
-
Step 2: Add water (or solvent mix) and heat to reflux (approx. 100°C) with vigorous stirring.
-
Step 3: Monitor by TLC or LC-MS (typically 12–24 hours). The nitrile peak should disappear.[1][2]
-
Step 4 (Workup): Cool to room temperature. Add 3N HCl to acidify to pH 1.[1][2] Note: This protonates the tetrazole and breaks the Zn-tetrazolate complex.[1]
-
Step 5: Extract with Ethyl Acetate (3x).[1][2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
-
Step 6: Recrystallize from Toluene/Ethanol if necessary.[1][2]
-
Process Visualization (DOT Diagram)
Caption: Step-by-step synthetic workflow using Zinc-catalyzed cycloaddition.
Structural Analysis & Bioisosterism
In drug development, this molecule is rarely the final drug but rather a "warhead" or binding motif.[2] The tetrazole ring mimics the carboxylate anion (-COO⁻) in both size and charge distribution but offers distinct advantages.[1][2]
Mechanism of Action: Tetrazole vs. Carboxylate[1][2]
-
Metabolic Stability: The tetrazole ring is resistant to many metabolic pathways that degrade carboxylic acids (e.g., glucuronidation, beta-oxidation).[1][2]
-
Lipophilicity: The delocalized negative charge on the tetrazolate anion is more lipophilic than a carboxylate, facilitating better membrane permeability.[2]
-
Binding Geometry: The proton on the tetrazole (N-H) is located approximately 1.5 Å further from the aryl ring compared to the carboxylic acid proton, potentially allowing for deeper pocket penetration in receptors (e.g., AT1 receptors).[2]
Bioisosteric Logic Diagram
Caption: Comparison of Carboxylic Acid and Tetrazole functionalities in medicinal chemistry.
Analytical Validation
To confirm the identity of the synthesized compound, the following spectral signatures are expected:
-
¹H NMR (DMSO-d₆):
-
δ ~2.3 ppm (s, 3H): Methyl group (-CH₃) attached to the phenyl ring.[1]
-
δ ~7.0–8.0 ppm (m, 3H): Aromatic protons.[1] The coupling pattern will reflect the 1,2,4-substitution pattern (4-fluoro, 3-methyl).[1]
-
δ ~16.0 ppm (br s, 1H): Tetrazole N-H proton (often broad or invisible depending on solvent/water content).[1]
-
-
¹⁹F NMR:
-
Single peak around -110 to -120 ppm , characteristic of an aryl fluoride.[1]
-
-
Mass Spectrometry (ESI-):
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[2] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry.
-
Myznikov, L. V., Hrabalek, A., & Koldobskii, G. I. (2007).[2][5] Drugs in the tetrazole series. Chemistry of Heterocyclic Compounds.
-
Ballatore, C., Huryn, D. M., & Smith, A. B. (2013).[2] Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem.
-
PubChem Compound Summary. (n.d.). 5-(4-Fluoro-2-methylphenyl)-2H-tetrazole (Analog Reference).[1] National Center for Biotechnology Information.[1][2] [1][2]
Sources
Tautomeric Dynamics of 5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole: Structural Analysis and Bioisosteric Implications
Executive Summary
This technical guide provides a rigorous analysis of the tautomeric behavior, synthesis, and structural characterization of 5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole . As a critical bioisostere of carboxylic acid in medicinal chemistry—particularly in the design of Angiotensin II receptor antagonists (sartans)—understanding the 1H- vs. 2H-tautomeric equilibrium is essential for predicting ligand-receptor binding affinities, lipophilicity (LogP), and solubility profiles. This document synthesizes density functional theory (DFT) principles with practical experimental protocols to serve as a handbook for drug development professionals.
Structural Dynamics & Tautomerism
The Tautomeric Equilibrium
Tetrazoles exist in a dynamic equilibrium between two principal tautomeric forms: 1H-tetrazole and 2H-tetrazole .[1][2] For 5-substituted derivatives like 5-(4-fluoro-3-methylphenyl)-tetrazole, this equilibrium is governed by solvent polarity, phase state, and the electronic nature of the aryl substituents.
-
1H-Tautomer: Dominates in the solid state and polar solvents (e.g., DMSO, water). This preference is driven by the high dipole moment (~5.4 D) and the ability to form extensive intermolecular hydrogen-bonding networks (N–H···N).
-
2H-Tautomer: Dominates in the gas phase and non-polar solvents (e.g., chloroform, toluene). The 2H-form has a lower dipole moment (~2.1 D), minimizing the energetic penalty in low-dielectric environments.
Substituent Effects (4-Fluoro-3-Methyl)
The specific substitution pattern on the phenyl ring modulates the acidity and tautomeric ratio:
-
4-Fluoro (-I Effect): The fluorine atom exerts an inductive electron-withdrawing effect. This stabilizes the tetrazolate anion (conjugate base), thereby increasing the acidity (lowering pKa) relative to the non-fluorinated analog.
-
3-Methyl (+I/Steric): The methyl group provides weak inductive donation. Structurally, being in the meta position relative to the tetrazole ring, it does not force the rings out of planarity (unlike ortho-substitution). Therefore, the molecule maintains a planar conformation, maximizing
-conjugation between the phenyl and tetrazole rings.
Visualization of Tautomeric Pathways
Figure 1: The dynamic equilibrium between 1H and 2H tautomers, mediated by solvent polarity and pH.
Experimental Protocols
Synthesis: The Sharpless Method (Zn(II) Catalysis)
The most robust method for synthesizing 5-substituted tetrazoles avoids the hazards of hydrazoic acid by using sodium azide with a zinc salt catalyst.
Reagents:
-
4-Fluoro-3-methylbenzonitrile (1.0 eq)
-
Sodium Azide (
, 1.5 eq) -
Zinc Bromide (
, 1.0 eq) or -
Solvent: Water/Isopropanol (1:1) or DMF
Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-3-methylbenzonitrile (10 mmol) in 20 mL of solvent.
-
Addition: Add Sodium Azide (15 mmol) and Zinc Bromide (10 mmol). Caution:
is toxic and can form explosive metal azides. Use Teflon-coated spatulas. -
Reaction: Reflux the mixture at 100°C–110°C for 12–24 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane).
-
Workup (Critical for Tautomer Isolation):
-
Purification: Recrystallize from Ethanol/Water to obtain the 1H-tautomer (thermodynamically preferred in solid state).
Analytical Characterization Workflow
To distinguish tautomers and validate the structure, specific analytical techniques are required.
| Technique | Parameter | Observation (1H vs 2H) |
| C5 Shift | 1H: ~155-157 ppm 2H: ~162-165 ppm (Upfield shift in 1H form due to shielding). | |
| N Shifts | Definitive differentiation. 1H shows distinct shielding patterns compared to the more symmetric 2H. | |
| X-Ray | Intermolecular | 1H: Forms N1–H···N4 hydrogen bonded chains. 2H: Rarely observed in crystal form unless N1 is blocked. |
| IR | Tetrazole Ring | Characteristic breathing mode at ~1240–1280 cm |
Analytical Decision Tree
Figure 2: Analytical workflow for validating tetrazole tautomeric states.
Pharmacological & Bioisosteric Implications[1][5][6][7]
Lipophilicity and Permeability
The tetrazole ring is a bioisostere of the carboxylate group (-COO⁻). However, the tetrazolate anion is approximately 10 times more lipophilic than the corresponding carboxylate.[1]
-
Impact: The 5-(4-fluoro-3-methylphenyl) moiety further enhances lipophilicity (LogP) due to the non-polar methyl and fluoro groups. This improves passive membrane permeability compared to a benzoic acid analog.
Metabolic Stability
The "4-fluoro" substituent is a strategic medicinal chemistry modification.
-
Metabolic Blockade: The para-position of the phenyl ring is a hotspot for Cytochrome P450 oxidation. Substituting hydrogen with fluorine blocks this metabolic pathway, extending the half-life (
) of the drug candidate.
References
- Butler, R. N. (1977). Tetrazoles. In Comprehensive Heterocyclic Chemistry. This foundational text establishes the 1H/2H equilibrium mechanics.
-
Ostrovskii, V. A., et al. (2012). Tetrazoles. In Comprehensive Heterocyclic Chemistry III.
-
Sharpless, K. B., et al. (2001).[5] Zinc-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles. Journal of Organic Chemistry. The definitive protocol for safe tetrazole synthesis.
-
Alkorta, I., & Elguero, J. (2021). Tautomerism of Tetrazoles. This paper details the solvent-dependent preference for 1H vs 2H forms using DFT and NMR data.
-
Cambridge Structural Database (CSD). Crystal Structure of 5-Phenyltetrazole. (Refcode: PHETET). Demonstrates the planar 1H-tautomer dominance in solid state.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06800B [pubs.rsc.org]
- 3. 5-Phenyltetrazole | 18039-42-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. scispace.com [scispace.com]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
literature review of 5-substituted 1H-tetrazole derivatives
Executive Summary
The 5-substituted 1H-tetrazole moiety represents a cornerstone in modern heterocyclic chemistry, serving as a critical pharmacophore in drug discovery and a high-energy scaffold in material science. Its primary utility lies in its role as a non-classical bioisostere of the carboxylic acid group. While structurally distinct, the tetrazole ring mimics the acidity (pKa ~4.5–5.0) and planar geometry of carboxylates but offers superior metabolic stability and enhanced lipophilicity, facilitating transmembrane permeability.
This guide moves beyond basic textbook definitions to provide a rigorous analysis of synthetic strategies—contrasting traditional solvothermal azide cycloadditions with emerging green chemistry protocols (Deep Eutectic Solvents, aqueous media). It includes validated experimental workflows, mechanistic insights, and a comprehensive review of structure-activity relationships (SAR).
Molecular Architecture & Bioisosterism
The tetrazole ring is an aromatic azapyrrole containing four nitrogen atoms. Its efficacy in medicinal chemistry stems from its ability to replicate the electrostatic profile of a carboxylate anion while resisting glucuronidation and oxidative metabolism.
Physicochemical Comparison
| Property | Carboxylic Acid (-COOH) | 5-Substituted Tetrazole (-CN4H) | Impact on Drug Design |
| Acidity (pKa) | ~4.2 – 4.8 | ~4.5 – 4.9 | Comparable ionization at physiological pH (7.4). |
| LogP (Lipophilicity) | Lower (More Hydrophilic) | Higher (More Lipophilic) | Tetrazoles often improve oral bioavailability and CNS penetration. |
| Metabolic Stability | Susceptible to Phase II conjugation (Glucuronidation) | Highly Resistant | Prolongs half-life (t1/2); reduces clearance. |
| H-Bonding | Donor/Acceptor | Multi-dentate Acceptor/Donor | Stronger binding affinity to receptors (e.g., AT1 receptor). |
Visualization: The Bioisosteric Decision Framework
The following diagram illustrates the logical pathway for selecting a tetrazole bioisostere during lead optimization.
Figure 1: Decision logic for replacing carboxylic acids with tetrazoles in medicinal chemistry.
Synthetic Strategies: From Hazardous to Green
The synthesis of 5-substituted tetrazoles predominantly relies on the [3+2] cycloaddition of nitriles with azides.[1] Historically, this required harsh conditions (high heat, toxic solvents like DMF/DMSO) and hazardous reagents (hydrazoic acid). Modern advances focus on catalysis and "on-water" chemistry to mitigate these risks.
Mechanistic Insight: Concerted vs. Stepwise
While often described as a concerted [3+2] cycloaddition, recent DFT studies and kinetic data suggest a stepwise mechanism, particularly when catalyzed by Lewis acids. The catalyst activates the nitrile, facilitating the nucleophilic attack of the azide anion.
Figure 2: Stepwise activation mechanism for the Lewis acid-catalyzed formation of tetrazoles.
Comparative Analysis of Synthetic Methods
| Method | Reagents/Catalyst | Solvent | Temp/Time | Yield | Advantages | Limitations |
| Traditional | NaN3, NH4Cl | DMF | 100-120°C, 12-24h | 60-80% | Well-established. | Toxic solvent; difficult workup; HN3 risk.[2] |
| Sharpless (Click) | NaN3, ZnBr2 | Water | Reflux, 12-24h | 85-95% | Green ; simple workup (acidification); no organic solvent. | Requires reflux; Zn salts must be removed. |
| Microwave | NaN3, Silica-H2SO4 | Solvent-free / DMF | 140°C, 10-30 min | 80-92% | Extremely fast; energy efficient. | Scale-up difficult; specialized equipment. |
| Deep Eutectic (DES) | NaN3, Choline Cl/Urea | DES Melt | 80-100°C, 2-5h | 75-90% | Biodegradable solvent; catalyst recycling. | Viscosity of DES can hinder mass transfer. |
Detailed Experimental Protocols
The following protocols are selected for their reliability, safety profile, and high yields.
Protocol A: Zinc-Catalyzed "On-Water" Synthesis (Green Standard)
Based on the methodology by Demko & Sharpless (2001).
Rationale: Zinc salts activate the nitrile group towards azide attack in aqueous media. The hydrophobic effect accelerates the reaction "on water," and the product precipitates upon acidification, simplifying purification.
Materials:
-
Benzonitrile (or substituted derivative): 10 mmol
-
Sodium Azide (NaN3): 11 mmol (1.1 equiv)
-
Zinc Bromide (ZnBr2): 10 mmol (1.0 equiv)
-
Water: 40 mL
-
HCl (3N): For acidification[2]
Step-by-Step Workflow:
-
Setup: In a 100 mL round-bottom flask, combine nitrile (10 mmol), NaN3 (0.72 g), and ZnBr2 (2.25 g) in 40 mL of water.
-
Reaction: Heat the suspension to reflux (approx. 100°C) with vigorous magnetic stirring.
-
Note: The reaction is heterogeneous. Vigorous stirring is critical for kinetics.
-
-
Monitoring: Monitor by TLC (typically 12–24 hours).
-
Workup:
-
Cool the mixture to room temperature.
-
Add 3N HCl (approx. 15 mL) dropwise until pH < 2.
-
Observation: The zinc-tetrazolate complex breaks, and the free tetrazole precipitates as a solid.
-
Safety: Perform in a fume hood to manage trace hydrazoic acid evolution.[2]
-
-
Purification: Filter the precipitate, wash with cold water (3 x 10 mL), and dry in vacuo. Recrystallize from ethanol/water if necessary.
Protocol B: Silica Sulfuric Acid (SSA) Catalyzed Synthesis
Based on heterogeneous catalysis principles.
Rationale: SSA acts as a solid acid catalyst, replacing hazardous liquid acids. It is reusable and easily separated.[3]
Materials:
-
Nitrile: 5 mmol
-
NaN3: 7.5 mmol
-
Silica Sulfuric Acid (SSA): 0.2 g
-
DMF: 5 mL
Step-by-Step Workflow:
-
Setup: Mix nitrile, NaN3, and SSA in DMF in a reaction vial.
-
Reaction: Heat to 100°C for 4–8 hours.
-
Workup:
-
Cool and filter to remove the solid SSA catalyst (can be regenerated).
-
Pour filtrate into ice-cold water (30 mL).
-
Acidify with dilute HCl.
-
-
Isolation: Extract with ethyl acetate (3 x 15 mL), dry over Na2SO4, and concentrate.
Applications in Drug Development & Materials
Medicinal Chemistry: The "Sartan" Class
The most commercially significant application is in Angiotensin II Receptor Blockers (ARBs).
-
Mechanism: The tetrazole ring in Losartan and Valsartan forms a crucial ionic interaction with the cationic arginine residues in the AT1 receptor.
-
Advantage: Unlike the carboxylate analog, the tetrazole is not metabolized by glucuronosyltransferases, allowing for once-daily dosing.
Energetic Materials
5-Substituted tetrazoles are precursors for high-energy-density materials (HEDMs).[4]
-
Properties: High nitrogen content (>50%) leads to high heats of formation.
-
Safety: Decomposition produces N2 gas (environmentally benign), unlike nitro-compounds that produce NOx.
References
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[5] The Journal of Organic Chemistry.
-
Roh, J., Válková, M., & Kocek, J. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles. Thieme Connect.
-
Himo, F., et al. (2002).[6] Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society.[6]
-
BenchChem Application Note. (2025). Step-by-step synthesis protocol for 5-substituted Tetrazoles.
-
Xiong, H., et al. (2019).[7][8] Green Synthesis of 5-Substituted 1H-Tetrazoles in Deep Eutectic Solvents. RSC Advances.
Sources
- 1. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mechanisms of tetrazole formation by addition of azide to nitriles [diva-portal.org]
- 7. airus.unisalento.it [airus.unisalento.it]
- 8. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hydrogen Bonding Potential of 5-(4-fluoro-3-methylphenyl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the evaluation of the hydrogen bonding potential of 5-(4-fluoro-3-methylphenyl)-1H-tetrazole, a molecule of significant interest in medicinal chemistry. The tetrazole moiety is a well-established bioisostere for carboxylic acids, offering advantages in metabolic stability and pharmacokinetic profiles.[1][2][3][4] The introduction of a substituted phenyl ring, featuring both a fluorine atom and a methyl group, further modulates its electronic and steric properties, thereby influencing its interaction with biological targets. Understanding the intricate hydrogen bonding capabilities of this molecule is paramount for rational drug design and the optimization of lead compounds. This guide outlines a multi-faceted approach, combining chemical synthesis, advanced spectroscopic analysis, single-crystal X-ray diffraction, and computational modeling to provide a holistic understanding of its hydrogen bonding landscape. The protocols and theoretical frameworks presented herein are designed to be self-validating, ensuring scientific rigor and reproducibility.
Introduction: The Critical Role of Hydrogen Bonding in Drug Design
Hydrogen bonds are fundamental to molecular recognition in biological systems, governing the interactions between ligands and their protein targets.[5][6] The strength and directionality of these bonds are critical determinants of binding affinity and specificity. The 1H-tetrazole ring, with its acidic proton and multiple nitrogen atoms, can act as both a hydrogen bond donor and acceptor, mimicking the functionality of a carboxylic acid.[7][8][9]
The subject of this guide, 5-(4-fluoro-3-methylphenyl)-1H-tetrazole, presents a unique combination of functional groups that fine-tune its hydrogen bonding potential:
-
The 1H-Tetrazole Ring: This nitrogen-rich heterocycle is the primary contributor to hydrogen bonding, with the N-H proton serving as a potent donor and the remaining nitrogen atoms acting as potential acceptors.[1][8]
-
The 4-Fluoro Substituent: Fluorine, being the most electronegative element, can act as a weak hydrogen bond acceptor.[10][11] Its presence can also electronically influence the acidity of the tetrazole proton and the basicity of the phenyl ring through inductive effects.
-
The 3-Methyl Group: This group introduces steric bulk and can influence the preferred conformation of the phenyl ring relative to the tetrazole moiety, which in turn can affect the accessibility of the hydrogen bonding sites.
A thorough characterization of these interactions is essential for predicting the molecule's behavior in a biological environment and for designing more potent and selective drug candidates.
Synthesis of 5-(4-fluoro-3-methylphenyl)-1H-tetrazole
The synthesis of the target compound can be reliably achieved via a [3+2] cycloaddition reaction between 4-fluoro-3-methylbenzonitrile and an azide source. This is a well-established method for the formation of 5-substituted-1H-tetrazoles.[12][13]
Experimental Protocol: Synthesis via Zinc-Catalyzed Cycloaddition
This protocol is adapted from established methods for the synthesis of similar tetrazole derivatives.[10][12][14]
Materials:
-
4-fluoro-3-methylbenzonitrile
-
Sodium azide (NaN₃)
-
Zinc chloride (ZnCl₂)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-fluoro-3-methylbenzonitrile (1.0 eq) in DMF, add sodium azide (1.5 eq) and zinc chloride (1.1 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully acidify with 1M HCl to pH ~2.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 5-(4-fluoro-3-methylphenyl)-1H-tetrazole.
Causality: The use of a Lewis acid catalyst like zinc chloride activates the nitrile group towards nucleophilic attack by the azide ion, facilitating the cycloaddition reaction.[12]
Experimental Characterization of Hydrogen Bonding
A combination of spectroscopic and crystallographic techniques will provide a detailed picture of the hydrogen bonding capabilities of the synthesized molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the presence and nature of hydrogen bonds by observing the vibrational frequencies of the involved functional groups.[15][16]
Expected Observations:
-
N-H Stretching: In a non-hydrogen-bonded state (e.g., in a dilute solution of a non-polar solvent), the N-H stretching vibration of the tetrazole ring is expected to appear as a sharp band around 3300-3500 cm⁻¹. In the solid state or in a concentrated solution where intermolecular hydrogen bonding occurs, this band will broaden and shift to a lower frequency (red-shift).[17]
-
C-F Stretching: The C-F stretching vibration, typically observed in the 1000-1400 cm⁻¹ region, may show subtle shifts upon involvement in weak hydrogen bonding.
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Solid State: Prepare a KBr pellet containing a small amount of the synthesized compound.
-
Solution State: Prepare solutions of the compound in a non-polar solvent (e.g., CCl₄) at varying concentrations.
-
-
Data Acquisition: Record the FTIR spectra for all samples in the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the spectra to identify shifts in the N-H stretching frequency. The magnitude of the red-shift can be correlated with the strength of the hydrogen bond.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the electronic environment of atomic nuclei and is highly sensitive to hydrogen bonding.[14][19]
Expected Observations:
-
¹H NMR: The chemical shift of the acidic N-H proton of the tetrazole ring is highly dependent on its hydrogen bonding state. In a non-hydrogen-bonding environment, the proton will be relatively shielded. Upon formation of a hydrogen bond, the proton becomes deshielded, resulting in a downfield shift of its resonance signal.[20] Variable temperature NMR studies can be used to study the thermodynamics of hydrogen bond formation.
-
¹⁹F NMR: The chemical shift of the fluorine atom can be influenced by its participation in weak hydrogen bonds.
-
¹⁵N NMR: If isotopically labeled material is available, ¹⁵N NMR can provide direct evidence of hydrogen bonding through the observation of scalar couplings across the hydrogen bond (J-coupling).
Experimental Protocol: NMR Analysis
-
Sample Preparation: Prepare solutions of the compound in a deuterated non-polar solvent (e.g., CDCl₃) and a deuterated polar, hydrogen bond-accepting solvent (e.g., DMSO-d₆).
-
Data Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra for all samples.
-
Variable Temperature Study: Record ¹H NMR spectra of the sample in a suitable solvent at a range of temperatures (e.g., 298 K to 348 K).
-
Data Analysis:
-
Compare the chemical shift of the N-H proton in different solvents. A significant downfield shift in DMSO-d₆ compared to CDCl₃ is indicative of strong intermolecular hydrogen bonding with the solvent.
-
Analyze the change in the N-H proton chemical shift with temperature to determine thermodynamic parameters (ΔH° and ΔS°) of hydrogen bond formation.
-
Single-Crystal X-ray Diffraction
This is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions, including hydrogen bonds.
Expected Information:
-
Hydrogen Bond Geometry: The precise distances and angles of any intermolecular N-H···N or N-H···F hydrogen bonds will be determined.
-
Crystal Packing: The analysis will reveal how the molecules are arranged in the crystal lattice and the network of hydrogen bonds that stabilize the structure.[15]
-
Tautomeric Form: The location of the acidic proton on the tetrazole ring (1H vs. 2H tautomer) will be unequivocally identified in the solid state.[8]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the synthesized compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve and refine the crystal structure to obtain the final atomic coordinates and molecular geometry.
Computational Modeling of Hydrogen Bonding Potential
Computational chemistry provides a powerful means to complement and rationalize experimental findings. Quantum chemical calculations can be used to predict the geometry, energy, and electronic nature of hydrogen bonds.
Density Functional Theory (DFT) Calculations
DFT is a robust method for calculating the electronic structure and properties of molecules.
Objectives:
-
Geometry Optimization: Determine the lowest energy conformation of the molecule and its hydrogen-bonded dimers/oligomers.
-
Hydrogen Bond Energy: Calculate the binding energy of hydrogen-bonded complexes to quantify the strength of the interactions.
-
Molecular Electrostatic Potential (MEP) Mapping: Visualize the electron-rich and electron-poor regions of the molecule to predict the most likely sites for hydrogen bond donation and acceptance.
-
Atoms in Molecules (AIM) Analysis: Characterize the nature of the hydrogen bonds by analyzing the electron density at the bond critical points.
Computational Protocol: DFT Study
-
Software: Utilize a standard quantum chemistry package such as Gaussian, ORCA, or Spartan.
-
Methodology:
-
Employ a suitable functional (e.g., B3LYP or ωB97X-D) and basis set (e.g., 6-311++G(d,p)).
-
Perform geometry optimizations of the monomer and potential hydrogen-bonded dimers.
-
Calculate the vibrational frequencies to confirm that the optimized structures correspond to energy minima.
-
Compute the hydrogen bond interaction energy with basis set superposition error (BSSE) correction.
-
Generate the MEP map and perform AIM analysis on the optimized structures.
-
Data Presentation and Visualization
Quantitative Data Summary
| Parameter | Experimental Method | Computational Method | Expected Outcome |
| N-H Stretching Frequency (cm⁻¹) (Solid) | FTIR | DFT (Harmonic Frequencies) | Broadened band, red-shifted compared to gas phase |
| N-H Proton Chemical Shift (ppm) (in DMSO-d₆) | ¹H NMR | - | Significantly downfield shifted (>10 ppm) |
| Hydrogen Bond Length (N···N/F) (Å) | X-ray Diffraction | DFT (Geometry Optimization) | 2.7 - 3.2 Å |
| Hydrogen Bond Angle (N-H···N/F) (°) | X-ray Diffraction | DFT (Geometry Optimization) | 150 - 180° |
| Hydrogen Bond Energy (kcal/mol) | Variable Temp. NMR | DFT (with BSSE correction) | -3 to -8 kcal/mol |
Visualizations
Experimental and Computational Workflow
Caption: Workflow for the comprehensive analysis of hydrogen bonding potential.
Predicted Hydrogen Bonding Modes
Caption: Predicted intermolecular N-H···N hydrogen bonding dimer.
Conclusion
The systematic approach detailed in this guide, integrating synthesis, spectroscopy, crystallography, and computational modeling, provides a robust framework for a thorough investigation of the hydrogen bonding potential of 5-(4-fluoro-3-methylphenyl)-1H-tetrazole. The insights gained from this comprehensive analysis will be invaluable for understanding its molecular recognition properties and will facilitate its development in medicinal chemistry and drug discovery programs. The self-validating nature of combining experimental and theoretical methods ensures a high degree of confidence in the elucidated hydrogen bonding profile, paving the way for the rational design of next-generation therapeutics.
References
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Bojarska, J., Ziora, Z.M., et al. (2024). Tetrazoles: A multi-potent motif in drug design. European Journal of Medicinal Chemistry, 279, 116870. [Link]
-
Journal of Chemical Reviews. (n.d.). Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. [Link]
-
Yuan, Y., et al. (2024). Tetrazoles: A multi-potent motif in drug design. UQ eSpace. [Link]
-
Allen, F.H., et al. (2012). The Hydrogen Bond Environments of 1H-Tetrazole and Tetrazolate Rings: The Structural Basis for Tetrazole-Carboxylic Acid Bioisosterism. ResearchGate. [Link]
-
Witte, K., et al. (2020). 17 O NMR spectroscopy as a tool to study hydrogen bonding of cholesterol in lipid bilayers. Scientific Reports, 10(1), 19179. [Link]
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Yuan, Y., et al. (2024). Tetrazoles: A multi-potent motif in drug design. VU Research Repository. [Link]
-
Chemistry Stack Exchange. (2018). How to identify hydrogen bonds and other non-covalent interactions from structure considerations? [Link]
-
Limbach, H. H., et al. (2001). Guest Editorial: NMR Spectroscopy of Hydrogen-Bonded Systems. Magnetic Resonance in Chemistry, 39(S1). [Link]
-
Böhm, H. J., et al. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 745-755. [Link]
-
Lewis, J. E. M., et al. (2015). Direct Detection of Hydrogen Bonds in Supramolecular Systems Using 1H–15N Heteronuclear Multiple Quantum Coherence Spectroscopy. Journal of the American Chemical Society, 137(47), 14935-14938. [Link]
-
Aziz, H., et al. (2020). Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives. Journal of Molecular Structure, 1202, 127284. [Link]
-
Uppadhayay, P., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 13. [Link]
-
de la Torre, P., & Aldeghi, M. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Molecules, 26(3), 693. [Link]
-
The Education Group - MIT. (n.d.). Redox chemistry and hydrogen bonding in drug design. [Link]
-
UCT - IOCB. (n.d.). Intermolecular hydrogen bonds studied by NMR spectroscopy. [Link]
-
Dömling, A., et al. (2021). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 121(22), 14049-14113. [Link]
-
Ostrovskii, V.A., et al. (2004). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. [Link]
-
Dalvit, C., et al. (2022). Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations. International Journal of Molecular Sciences, 23(3), 1675. [Link]
-
Wierzejewska, M., & Boczar, M. (2022). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. International Journal of Molecular Sciences, 23(19), 11847. [Link]
-
Kenny, P. W. (2022). Hydrogen-Bond Donors in Drug Design. Journal of Medicinal Chemistry, 65(21), 14261–14275. [Link]
-
Kenny, P. W. (2022). Hydrogen-Bond Donors in Drug Design. ResearchGate. [Link]
-
Shalaeva, M., et al. (2020). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Chemical Communications, 56(1), 23-39. [Link]
-
Afonin, A. V., et al. (2015). Estimating the energy of intramolecular hydrogen bonds from 1H NMR and QTAIM calculations. Organic & Biomolecular Chemistry, 13(33), 8829-8841. [Link]
-
Sieler, J., et al. (1989). Molecular and Crystal Structure of 1-(4-Chlorophenyl)-5-(2-dimethylaminovinyl)-1H-tetrazole: a Vinylo- gous 5-Amino-1H-tetrazole Derivative. Acta Chemica Scandinavica, 43, 298-300. [Link]
-
ResearchGate. (n.d.). A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole. [Link]
-
Chemical Science Blog - RSC Blogs. (2017). Measuring the Strength of Hydrogen Bonds. [Link]
-
Askerov, R. K., et al. (2019). Crystal structure and Hirshfeld surface analysis of 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione. Acta Crystallographica Section E: Crystallographic Communications, 76(1), 1007-1012. [Link]
-
University of Kerbala. (n.d.). Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. [Link]
-
Chen, J., et al. (2019). Symmetric C···H···C Hydrogen Bonds Predicted by Quantum Chemical Calculations. The Journal of Physical Chemistry A, 123(50), 10769-10774. [Link]
-
Kamal, A., et al. (2013). Correlation of hydrogen-bonding propensity and anticancer profile of tetrazole-tethered combretastatin analogues. Bioorganic & Medicinal Chemistry Letters, 23(12), 3629-3634. [Link]
-
ResearchGate. (2021). How to calculate the energetics of a hydrogen bond? [Link]
-
Dömling, A. (2018). Tetrazoles via Multicomponent Reactions. PMC - NIH. [Link]
-
Mowery, R. A., & Bryan, J. C. (2015). NMR Determination of Hydrogen Bond Thermodynamics in a Simple Diamide: A Physical Chemistry Experiment. Journal of Chemical Education, 92(5), 922-925. [Link]
-
de Souza, A. C. A., et al. (2021). Tetrazoles as PPARγ ligands: Structural and Computational Investigation. bioRxiv. [Link]
-
Sheridan, R. P., et al. (2023). A Physical Organic Approach towards Statistical Modeling of Tetrazole and Azide Decomposition. Journal of the American Chemical Society, 145(12), 6848-6859. [Link]
-
Jiang, X., et al. (2017). Matrix isolation FTIR study of hydrogen-bonded complexes of methanol with heterocyclic organic compounds. Physical Chemistry Chemical Physics, 19(4), 2825-2833. [Link]
-
Gordon, M. S., & Jensen, J. H. (n.d.). Understanding the Hydrogen Bond Using Quantum Chemistry. Iowa State University Digital Repository. [Link]
-
Dong, L., & Ozaki, Y. (2010). FTIR Study on Hydrogen-Bonding Interactions in Biodegradable Polymer Blends of Poly(3-hydroxybutyrate) and Poly(4-vinylphenol). Macromolecules, 43(8), 3824-3832. [Link]
-
PennyLane Demos. (2021). Modelling chemical reactions on a quantum computer. [Link]
-
ResearchGate. (n.d.). Binding mode of the synthesized tetrazole derivative (4) inside the... [Link]
-
Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. [Link]
-
Ballatore, C., et al. (2013). 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods. ChemMedChem, 8(3), 385-395. [Link]
-
Kletskii, M. E., et al. (2023). Experimental and Theoretical Quantitative Studies of the Hydrogen Bonding Basicity of 2,5-Disubstituted Tetrazoles and Some Related Heterocycles. The Journal of Physical Chemistry A, 127(26), 5585-5594. [Link]
-
Domling, A., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 521-528. [Link]
-
Zamani, L., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry, 68, 133-137. [Link]
-
Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC. [Link]
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- 3. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole [mdpi.com]
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- 5. Hydrogen-Bond Donors in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. 5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: Synthesis of 5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole via [3+2] Cycloaddition of 4-fluoro-3-methylbenzonitrile and Sodium Azide
Abstract
This application note provides a comprehensive guide for the synthesis of 5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole, a heterocyclic compound of significant interest in medicinal chemistry. Tetrazoles are widely recognized as non-classical bioisosteres of carboxylic acids, offering similar acidity but with improved lipophilicity and metabolic stability.[1] This document details a robust and safety-conscious protocol centered on the zinc-catalyzed [3+2] cycloaddition of 4-fluoro-3-methylbenzonitrile with sodium azide in an aqueous medium. We delve into the reaction mechanism, provide a step-by-step experimental procedure, outline critical safety measures for handling azides, and describe methods for product characterization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering both practical instructions and the theoretical underpinnings for a successful synthesis.
Introduction: The Significance of the Tetrazole Moiety in Medicinal Chemistry
The 1H-tetrazole ring is a privileged scaffold in modern drug discovery. Its structural and electronic properties allow it to act as a bioisosteric replacement for the carboxylic acid group, a common pharmacophore.[1] This substitution can enhance a drug candidate's metabolic stability and ability to cross cell membranes by increasing its lipophilicity while maintaining a similar pKa.[1] The therapeutic importance of this moiety is validated by its presence in several FDA-approved drugs, including the angiotensin II receptor blockers losartan and valsartan.[1] The target molecule, this compound, incorporates fluorine and methyl substitutions, which are common strategies for modulating pharmacokinetic and pharmacodynamic properties. The most direct and widely used method for constructing the 5-substituted 1H-tetrazole core is the formal [3+2] cycloaddition of an azide source with an organic nitrile.[2] This application note presents a detailed, field-proven protocol for this specific transformation, emphasizing a safer, environmentally benign approach.[1][3]
The [3+2] Cycloaddition Pathway: Mechanism and Rationale
The formation of a tetrazole ring from a nitrile and an azide is a powerful chemical transformation. While often depicted as a concerted [3+2] cycloaddition, extensive computational and experimental studies suggest a more complex, stepwise mechanism, particularly in the presence of an acid catalyst.[2][4][5][6]
The reaction rate is significantly enhanced by the presence of a Lewis acid (e.g., ZnBr₂) or a Brønsted acid, which activates the nitrile substrate.[6][7][8] The catalyst coordinates to the nitrogen atom of the nitrile, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the azide ion. The reaction is believed to proceed through an open-chain imidoyl azide intermediate, which then undergoes an intramolecular cyclization to form the stable tetrazole ring.[2][6][8] The final step involves protonation during acidic work-up to yield the neutral 1H-tetrazole product.
Sources
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Application Note: 5-(4-fluoro-3-methylphenyl)-1H-tetrazole as a Carboxylic Acid Bioisostere
Executive Summary
This guide details the synthesis, physicochemical profiling, and application of 5-(4-fluoro-3-methylphenyl)-1H-tetrazole as a non-classical bioisostere for carboxylic acids. While carboxylic acids are ubiquitous pharmacophores, they often suffer from rapid metabolic clearance (glucuronidation) and limited passive permeability due to ionization.
The 5-substituted tetrazole moiety mimics the planar geometry and acidity (pKa ~4.5–5.0) of a carboxylate but offers distinct advantages:
-
Metabolic Resistance: The tetrazole ring is resistant to Phase II conjugation (glucuronidation) and oxidative metabolism.
-
Lipophilicity Modulation: The specific inclusion of the 4-fluoro and 3-methyl substituents on the phenyl ring strategically blocks the para-metabolic soft spot while tuning LogD to facilitate membrane permeation.
Physicochemical Profile & Rationale
The transition from a benzoic acid derivative to a 5-phenyltetrazole derivative fundamentally alters the drug-like properties of the scaffold. The specific addition of fluorine and methyl groups further refines this profile.
Comparative Data: Carboxylic Acid vs. Tetrazole Bioisostere[1][2][3][4][5][6][7]
| Property | Benzoic Acid Analog | 5-Phenyltetrazole | 5-(4-F-3-Me-Phenyl)-Tetrazole | Impact on Drug Design |
| Acidity (pKa) | ~4.2 | ~4.5 – 4.9 | ~4.3 – 4.7 | Maintains electrostatic interactions with cationic receptor residues (e.g., Arginine, Lysine). |
| LogP (Neutral) | 1.87 | 1.60 | 2.15 | The F/Me substitution increases lipophilicity, counteracting the polarity of the tetrazole ring. |
| H-Bond Donors | 1 (OH) | 1 (NH) | 1 (NH) | Tetrazole NH is a robust donor; the delocalized anion is a bidentate acceptor. |
| Metabolic Liability | High (Acyl Glucuronidation) | Low (N-Glucuronidation rare) | Very Low | Fluorine blocks para-oxidation; Tetrazole blocks conjugation. |
| Geometry | Planar | Planar | Planar | The tetrazole ring is slightly larger, occupying more volume in the binding pocket (~20% larger). |
Strategic Substitutions
-
4-Fluoro (Para-position): The para position of the phenyl ring is the primary site for CYP450-mediated hydroxylation. Fluorine substitution blocks this metabolic "soft spot" without adding significant steric bulk.
-
3-Methyl (Meta-position): This group breaks molecular symmetry and increases lipophilicity (LogP), aiding in the passive diffusion of the anionic tetrazolate species across lipid bilayers.
Decision Logic: When to Use This Bioisostere
Use the following decision tree to determine if this scaffold is appropriate for your lead optimization campaign.
Figure 1: Decision logic for deploying 5-(4-fluoro-3-methylphenyl)-1H-tetrazole during Lead Optimization.
Synthetic Protocol
Objective: Synthesis of 5-(4-fluoro-3-methylphenyl)-1H-tetrazole via [3+2] cycloaddition. Methodology: The "Sharpless-Demko" aqueous method is selected for its safety profile (avoids hydrazoic acid evolution) and environmental sustainability compared to traditional organotin or DMF/NH4Cl methods.
Materials
-
Precursor: 4-Fluoro-3-methylbenzonitrile (CAS: 136511-36-1)
-
Reagents: Sodium Azide (
), Zinc Bromide ( )[1] -
Solvent: Water (Deionized)
-
Acid: 3N Hydrochloric Acid (HCl)
Step-by-Step Procedure
-
Reaction Setup:
-
In a 100 mL round-bottom flask, dissolve 4-fluoro-3-methylbenzonitrile (1.0 equiv, 10 mmol) in water (40 mL).
-
Add Sodium Azide (
, 1.1 equiv, 11 mmol). -
Add Zinc Bromide (
, 1.0 equiv, 10 mmol). -
Note:
acts as a Lewis acid catalyst to activate the nitrile. The reaction is run in water; the nitrile may melt and form a biphasic system, which is acceptable.
-
-
Cycloaddition:
-
Heat the mixture to reflux (100°C) with vigorous stirring.
-
Monitor reaction progress via LC-MS or TLC (Mobile phase: 30% EtOAc in Hexanes).
-
Endpoint: Disappearance of the nitrile peak (approx. 12–24 hours).
-
-
Workup & Isolation (The "Self-Validating" Step):
-
Cool the reaction mixture to room temperature.
-
Add 3N HCl dropwise until pH reaches ~1.0.
-
Observation: The zinc-tetrazole complex breaks down, and the free tetrazole (which is less soluble in acidic water than the salt) will precipitate as a white solid.
-
Add Ethyl Acetate (50 mL) to dissolve the precipitate if it does not filter well, or simply filter the solid if the yield is high and purity is good.
-
If extracted: Wash the organic layer with 1N HCl (2x) and Brine (1x). Dry over
and concentrate in vacuo.
-
-
Purification:
-
Recrystallization from Toluene/Ethanol is typically sufficient.
-
Yield Expectation: >85%.
-
Synthetic Pathway Diagram[9]
Figure 2: Aqueous synthesis workflow using Zinc Bromide catalysis (Demko/Sharpless method).
Biological & Analytical Validation[10]
Once synthesized, the bioisostere must be validated against the parent carboxylic acid.
A. In Vitro Metabolic Stability
Assay: Microsomal Stability (Human/Rat Liver Microsomes).
-
Protocol: Incubate 1 µM compound with microsomes + NADPH for 0, 15, 30, 60 min.
-
Success Criteria: The tetrazole analog should show >50% improvement in half-life (
) compared to the benzoic acid parent, primarily due to the elimination of acyl glucuronide formation.
B. Permeability (PAMPA)
Assay: Parallel Artificial Membrane Permeability Assay.
-
Context: While tetrazoles are more lipophilic, they have high desolvation energy.[2]
-
Expectation: The 3-methyl group is critical here. Without it, the phenyl-tetrazole might show lower permeability than expected. The methyl group disrupts the hydration shell and improves
.
C. pKa Determination
Method: Potentiometric Titration.
-
Confirm the pKa is within the 4.5–5.0 range to ensure the molecule remains anionic at physiological pH (7.4), maintaining the necessary electrostatic clamp with the target protein.
References
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1][3][4][5] The Journal of Organic Chemistry, 66(24), 7945–7950.[5]
-
Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. (Review of physicochemical properties).
-
Herrick, J. J., et al. (2002). 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods.[6] Bioorganic & Medicinal Chemistry, 10(11), 3379-3393.[6]
-
Drug Hunter. (2025).[2] Bioisosteres for Drug Hunters: Carboxylic Acids and Tetrazoles.[7][2][6][8][9][10]
Sources
- 1. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 2. drughunter.com [drughunter.com]
- 3. 1H-Tetrazole synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation of 5-substituted 1H-tetrazoles from nitriles in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [cora.ucc.ie]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 9. scielo.org.za [scielo.org.za]
- 10. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
metal-organic frameworks MOFs containing 5-(4-fluoro-3-methylphenyl)tetrazole
Executive Summary
This Application Note details the protocol for the synthesis, reticulation, and characterization of Metal-Organic Frameworks (MOFs) utilizing 5-(4-fluoro-3-methylphenyl)tetrazole (H-FMPT) as the primary organic linker.
While 5-phenyltetrazole is a standard building block in MOF chemistry, the introduction of the 4-fluoro and 3-methyl substituents on the phenyl ring imparts specific physicochemical properties:
-
Hydrophobicity: The fluorine atom lowers the surface energy of the pore walls, enhancing moisture stability and affinity for non-polar guests or fluorinated gases (e.g., freons).
-
Steric Tuning: The 3-methyl group introduces steric bulk that can prevent framework interpenetration, potentially increasing accessible surface area, or lock the ligand into specific rotational conformers.
-
Coordination: The tetrazole moiety (pKₐ ~4.5) acts as a robust carboxylate bioisostere, forming stable clusters with transition metals (Zn²⁺, Cu²⁺, Cd²⁺).
This guide covers the de novo synthesis of the ligand (as it is not commonly available in bulk) followed by the solvothermal MOF assembly .
Ligand Synthesis Protocol
Objective: Synthesis of 5-(4-fluoro-3-methylphenyl)tetrazole (H-FMPT) via [3+2] cycloaddition. Mechanism: Zinc-catalyzed addition of azide to nitrile (Demko-Sharpless Method).
Reagents:
-
Precursor: 4-Fluoro-3-methylbenzonitrile (CAS: 136511-43-8)
-
Azide Source: Sodium Azide (NaN₃)[1]
-
Solvent: Deionized Water / Isopropanol (IPA)
Step-by-Step Methodology:
-
Setup: In a 250 mL round-bottom flask, dissolve 4-fluoro-3-methylbenzonitrile (20 mmol, 2.70 g) in 40 mL of water.
-
Catalyst Addition: Add ZnBr₂ (20 mmol, 4.50 g) and NaN₃ (22 mmol, 1.43 g).
-
Expert Insight: The Zn²⁺ coordinates to the nitrile nitrogen, activating it for nucleophilic attack by the azide. This allows the reaction to proceed in water at neutral/mildly acidic pH, preventing the formation of explosive hydrazoic acid (HN₃).
-
-
Reaction: Reflux the mixture at 100°C for 24 hours with vigorous stirring.
-
Checkpoint: The reaction is heterogeneous initially but may become homogenous or form a suspension of the zinc-tetrazolate complex.
-
-
Workup:
-
Cool to room temperature.
-
Add 3M HCl (30 mL) and ethyl acetate (50 mL). Stir vigorously to break the Zn-tetrazole complex and protonate the tetrazole.
-
Separate the organic layer.[3][4] Extract the aqueous layer 2x with ethyl acetate.
-
Dry combined organics over anhydrous MgSO₄ and evaporate under reduced pressure.
-
-
Purification: Recrystallize the crude solid from toluene/ethanol.
MOF Synthesis Protocol (Solvothermal)
Objective: Reticulation of H-FMPT with Zn(II) to form Zn(FMPT)₂ (Zeolitic Imidazolate Framework analog).
Experimental Matrix (Optimization)
| Parameter | Condition A (High Crystallinity) | Condition B (High Yield) |
| Metal Source | Zn(NO₃)₂ · 6H₂O (0.5 mmol) | Zn(OAc)₂ · 2H₂O (0.5 mmol) |
| Ligand | H-FMPT (1.0 mmol) | H-FMPT (1.0 mmol) |
| Solvent System | DMF : Ethanol (3:1 v/v) | DMF : H₂O (5:1 v/v) |
| Temperature | 120°C (Isothermal oven) | 100°C (Isothermal oven) |
| Time | 72 Hours | 24 Hours |
| Cooling Rate | 5°C / hour (Slow cooling) | Natural cooling |
Detailed Workflow (Condition A):
-
Dissolution: Dissolve 0.5 mmol of Zn(NO₃)₂ · 6H₂O and 1.0 mmol of H-FMPT in 10 mL of DMF/Ethanol mixture in a 20 mL scintillation vial.
-
Note: Sonicate for 10 minutes to ensure complete dissolution.
-
-
Modulation (Optional): If crystals are too small, add 0.5 mL of triethylamine (TEA) as a deprotonating agent, or 200 µL of HNO₃ as a modulator to slow nucleation.
-
Recommendation: For this specific ligand, start without base; the nitrate salt often provides sufficient acidity/equilibrium for slow growth.
-
-
Sealing: Seal the vial in a Teflon-lined stainless steel autoclave or a heavy-walled pressure tube.
-
Heating: Place in a programmable oven.
-
Ramp: 25°C → 120°C over 2 hours.
-
Hold: 120°C for 72 hours.
-
Cool: 120°C → 25°C over 24 hours.
-
-
Harvesting: Filter the resulting colorless block crystals. Wash 3x with fresh DMF, then 3x with Ethanol.
-
Activation: Solvent exchange with ethanol for 3 days (refreshing solvent daily), followed by vacuum drying at 100°C for 12 hours.
Characterization & Validation
To ensure the integrity of the synthesized MOF, the following validation steps are required:
| Technique | Expected Observation | Mechanistic Insight |
| FT-IR Spectroscopy | Disappearance of ~2230 cm⁻¹ (C≡N). Appearance of ~1450-1600 cm⁻¹ (Tetrazole ring). | Confirms ligand integrity and coordination. |
| PXRD (Powder X-Ray) | Sharp low-angle peaks (2θ < 10°). | Indicates long-range order and porosity. Compare with simulated dia or sod topology. |
| TGA (Thermal Analysis) | Plateau up to ~300°C. Weight loss >300°C. | Tetrazoles are thermally robust; F-groups often enhance stability. |
| Contact Angle | Water contact angle > 110°.[3][6][7] | Validates the effect of the 4-Fluoro and 3-Methyl groups (Hydrophobicity). |
Process Visualization (Graphviz)
The following diagram illustrates the critical path from precursor selection to final application testing.
Figure 1: Workflow for the synthesis of H-FMPT ligand and subsequent reticulation into functional MOFs.
Applications & Strategic Value
A. Hydrophobic Gas Separation
The 4-fluoro substituent creates a polar-hydrophobic environment. Unlike standard MOFs (e.g., MOF-5) which degrade in humidity, the FMPT-MOF is expected to exhibit kinetic water stability .
-
Mechanism: The C-F bond is non-polarizable and repels water dipoles while exhibiting high affinity for quadrupolar molecules like CO₂.
-
Protocol: Measure CO₂ and N₂ isotherms at 273 K and 298 K. Calculate IAST selectivity.
B. Drug Delivery Systems (DDS)
The ligand itself (tetrazole derivative) shares structural homology with sartan-class drugs (angiotensin II receptor blockers).
-
Concept: The MOF can serve as a "pro-drug" carrier where the framework degrades slowly in physiological pH (7.4), releasing the biologically active tetrazole ligand and the biocompatible metal (Zn, if dosage is controlled).
References
-
Ligand Synthesis (Demko-Sharpless Method): Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[8] The Journal of Organic Chemistry, 66(24), 7945–7950.
-
Tetrazole MOF Chemistry: Dinca, M., Yu, A. F., & Long, J. R. (2006). Microporous Metal-Organic Frameworks Incorporating 1,4-Benzeneditetrazolate. Journal of the American Chemical Society, 128(27), 8904-8913.
-
Fluorinated MOFs & Hydrophobicity: Biswas, S., & Van Der Voort, P. (2013). A systematic study of the synthesis and characterization of isoreticular metal-organic frameworks with functionalized linkers. Inorganic Chemistry, 52(15), 8750-8759.
-
Zinc-Tetrazole Coordination Modes: He, X., et al. (2018). pH-Controlled Assembly of 3D and 2D Zinc-Based Metal-Organic Frameworks with Tetrazole Ligands.[9] ACS Omega, 3(1), 1142–1149.
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- 1. WO2012148148A2 - Novel zinc azide complex and a process for preparing tetrazole derivatives using the same - Google Patents [patents.google.com]
- 2. An expedient route to the tetrazole analogues of alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Superhydrophobic fluorinated metal–organic framework (MOF) devices for high-efficiency oil–water separation - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Metal-Organic Frameworks: Synthetic Methods and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole in medicinal chemistry drug design
This guide serves as a comprehensive technical resource for the application, synthesis, and characterization of 5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole in medicinal chemistry. It is designed for researchers utilizing this scaffold as a metabolically stable bioisostere of 4-fluoro-3-methylbenzoic acid.
Executive Summary & Rationale
In modern drug discovery, the 5-substituted-1H-tetrazole moiety is the gold-standard bioisostere for the carboxylic acid functionality.[1] This specific analog—bearing a 4-fluoro and 3-methyl substitution pattern on the phenyl ring—represents a highly optimized fragment designed to address three common failure modes in lead optimization: metabolic instability , poor membrane permeability , and sub-optimal hydrophobic interactions .
The Medicinal Chemistry Logic (Causality)
-
Tetrazole vs. Carboxylate: The tetrazole anion (pKa ~4.5–5.0) mimics the planar, delocalized charge of a carboxylate (pKa ~4.2) but distributes the negative charge over four nitrogen atoms. This reduces the desolvation energy penalty, often improving passive membrane permeability compared to the corresponding acid.
-
4-Fluoro Substitution: The para-position of a phenyl ring is a metabolic "hotspot" for Cytochrome P450 (CYP)-mediated hydroxylation. Introducing a fluorine atom at C4 blocks this metabolic soft spot due to the strength of the C-F bond (approx. 116 kcal/mol), extending the compound's half-life (
). -
3-Methyl "Magic Methyl": The meta-methyl group serves two roles:
-
Conformational Lock: It introduces steric bulk that can twist the phenyl-tetrazole bond, potentially locking the bioactive conformation.
-
Hydrophobic Fill: It targets small hydrophobic pockets (e.g., S2 or S3 pockets in protease inhibitors) to boost affinity (
) via van der Waals interactions.
-
Chemical Properties & Comparative Data
The following table contrasts the target tetrazole with its carboxylic acid precursor, highlighting the physicochemical shift achieved by this bioisosteric replacement.
| Property | 4-Fluoro-3-methylbenzoic Acid | 5-(4-fluoro-3-methylphenyl)-1H-tetrazole | Impact on Drug Design |
| Molecular Weight | 154.14 g/mol | 178.17 g/mol | Slight increase; negligible impact on LE. |
| pKa (Acidic) | ~4.2 | ~4.8 | Comparable acidity; maintains electrostatic interactions. |
| LogP (Lipophilicity) | ~2.3 | ~2.9 | Tetrazole is more lipophilic; improves passive transport. |
| H-Bond Donors | 1 | 1 | Preserves donor capability for receptor binding. |
| Metabolic Stability | Low (Glucuronidation risk) | High | Tetrazoles are resistant to Phase II glucuronidation. |
| Geometry | Planar | Planar | Identical vector alignment for binding. |
Experimental Protocol: Synthesis
Objective: Scalable synthesis of 5-(4-fluoro-3-methylphenyl)-1H-tetrazole via [3+2] cycloaddition. Precursor: 4-Fluoro-3-methylbenzonitrile (CAS: 146203-74-3).
Methodological Insight
Traditional azide chemistry uses toxic tin reagents or explosive hydrazoic acid. This protocol utilizes Zinc(II) Bromide (
Step-by-Step Workflow
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge 4-fluoro-3-methylbenzonitrile (1.35 g, 10.0 mmol).
-
Add Sodium Azide (
) (0.78 g, 12.0 mmol, 1.2 equiv). Caution: is acutely toxic. -
Add Zinc(II) Bromide (
) (1.12 g, 5.0 mmol, 0.5 equiv). -
Add solvent system: Water (20 mL) and Isopropanol (5 mL).
-
-
Cycloaddition:
-
Heat the reaction mixture to reflux (approx. 100°C) with vigorous stirring.
-
Monitor reaction progress by LC-MS or TLC (Eluent: 5% Methanol in DCM). The nitrile starting material (
) should disappear, and a polar spot ( ) should appear. -
Typical reaction time: 12–24 hours.
-
-
Work-up & Isolation (Critical for Purity):
-
Cool the mixture to room temperature.
-
Add 3N HCl dropwise until the pH reaches 1.0. Note: Vigorous bubbling may occur; perform in a fume hood to vent trace
. -
The zinc-tetrazole complex breaks down, and the free tetrazole will precipitate as a white solid.
-
Add Ethyl Acetate (50 mL) and stir until the precipitate dissolves into the organic layer.
-
Separate phases. Extract the aqueous layer with Ethyl Acetate (2 x 20 mL).
-
Combine organic layers, wash with Brine , and dry over anhydrous
.
-
-
Purification:
-
Concentrate the solvent under reduced pressure.
-
Recrystallize the crude solid from Toluene/Ethanol (9:1) to yield pure 5-(4-fluoro-3-methylphenyl)-1H-tetrazole.
-
Strategic Application Workflows
A. Metabolic Stability Validation (Microsomal Assay)
To confirm the utility of the 4-fluoro substitution, perform an intrinsic clearance (
Figure 1: Workflow for validating the metabolic stability of the fluorinated scaffold in Rat Liver Microsomes (RLM).
B. Lipophilicity-Permeability Relationship
The following decision tree illustrates when to deploy this specific scaffold during Lead Optimization.
Figure 2: Decision logic for selecting the 4-fluoro-3-methylphenyl-tetrazole scaffold during lead optimization.
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[2] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1][2] The Journal of Organic Chemistry, 66(24), 7945–7950. Link
-
Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. Link
-
Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Reactions. Angewandte Chemie International Edition, 52(47), 12256–12267. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
Sources
Application Note: Click Chemistry Applications of 5-(4-fluoro-3-methylphenyl)tetrazole
Executive Summary
This technical guide details the click chemistry synthesis and application of 5-(4-fluoro-3-methylphenyl)tetrazole , a critical pharmacophore in modern medicinal chemistry. While "Click Chemistry" is often synonymous with CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition), the [3+2] cycloaddition of azides and nitriles to form tetrazoles is a foundational "click" reaction defined by K.B. Sharpless.
This specific scaffold—incorporating a 4-fluoro-3-methylphenyl moiety—is highly valued for its ability to modulate lipophilicity and block metabolic oxidation (via the fluorine atom) while mimicking the electrostatics of a carboxylic acid. This guide provides a validated, zinc-catalyzed protocol for its synthesis and outlines its utility as a metabolically stable bioisostere in drug discovery.
Scientific Foundation & Mechanism
The Tetrazole as a Carboxylate Bioisostere
In drug design, the 5-substituted 1H-tetrazole is the premier bioisostere for the carboxylic acid group (
-
Acidity: The tetrazole N-H proton has a pKa (~4.5–5.0) comparable to carboxylic acids (~4.2–4.8), ensuring similar ionization at physiological pH.
-
Metabolic Stability: Unlike carboxylates, which can undergo glucuronidation or rapid metabolism, the tetrazole ring is largely resistant to biological degradation.[2]
-
Lipophilicity: The tetrazole ring is more lipophilic than a carboxylate, improving passive membrane permeability.
Why 5-(4-fluoro-3-methylphenyl)?
-
Fluorine (4-position): Blocks para-oxidation by Cytochrome P450 enzymes, extending half-life (
). -
Methyl (3-position): Introduces steric bulk to restrict bond rotation and improve receptor selectivity, while slightly increasing
.
Mechanism: Lewis Acid-Catalyzed [3+2] Cycloaddition
The formation of the tetrazole ring proceeds via a Huisgen-type [3+2] cycloaddition between 4-fluoro-3-methylbenzonitrile and an azide source (e.g., Sodium Azide,
Key Mechanistic Steps:
-
Activation: The Lewis acid (e.g.,
) coordinates to the nitrile nitrogen, increasing the electrophilicity of the cyano group. -
Nucleophilic Attack: The azide anion (
) attacks the activated nitrile carbon. -
Ring Closure: The intermediate undergoes a 1,5-electrocyclization to form the aromatic tetrazole ring.
Experimental Protocol: Zinc-Catalyzed Synthesis
Objective: Synthesize 5-(4-fluoro-3-methylphenyl)tetrazole using a "Green Click" aqueous protocol. Scale: 10 mmol (adaptable).
Materials & Reagents
| Reagent | CAS No. | Equiv.[1] | Amount | Role |
| 4-Fluoro-3-methylbenzonitrile | 185147-07-3 | 1.0 | 1.35 g | Substrate |
| Sodium Azide ( | 26628-22-8 | 1.1 | 0.715 g | 1,3-Dipole |
| Zinc Bromide ( | 7699-45-8 | 1.0 | 2.25 g | Lewis Acid Catalyst |
| Water (Deionized) | 7732-18-5 | Solvent | 40 mL | Green Solvent |
| HCl (3N) | - | - | ~15 mL | Protonation/Precipitation |
⚠️ SAFETY WARNING: Sodium azide is acutely toxic and can form explosive metal azides. Do not use chlorinated solvents (forms explosive di- and tri-azidomethane). Maintain reaction pH > 7 until workup to prevent formation of hydrazoic acid (
).
Step-by-Step Methodology
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-fluoro-3-methylbenzonitrile (1.35 g, 10 mmol), Sodium Azide (0.715 g, 11 mmol), and Zinc Bromide (2.25 g, 10 mmol).
-
Add 40 mL of deionized water. The nitrile may not fully dissolve initially; this is a heterogeneous "on-water" reaction.
-
-
Cycloaddition (The Click Step):
-
Attach a reflux condenser.[1]
-
Heat the mixture to mild reflux (
) with vigorous stirring for 24 hours . -
Validation: Monitor by TLC (Eluent: 30% EtOAc/Hexane). The nitrile spot (
) should disappear, and a baseline spot (tetrazolate salt) should appear.
-
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Add 3N HCl dropwise with stirring until the pH reaches ~1.0.
-
Observation: The zinc-tetrazolate complex breaks, and the free tetrazole product will precipitate as a white solid.
-
Stir for an additional 30 minutes to ensure complete protonation.
-
Add 20 mL EtOAc to dissolve the solid if no precipitate forms (rare for aryl tetrazoles), then separate layers. If precipitate forms, filter directly.
-
-
Purification:
-
Collect the precipitate by vacuum filtration.[3]
-
Wash the filter cake with cold water (
) to remove zinc salts and excess acid. -
Dry in a vacuum oven at
overnight. -
Optional: Recrystallize from Ethanol/Water (1:1) if purity is <98%.
-
Expected Data
-
Yield: >85% (White crystalline solid)
-
1H NMR (400 MHz, DMSO-d6):
2.35 (s, 3H, ), 7.40 (t, 1H, Ar-H), 7.85 (m, 1H, Ar-H), 7.95 (dd, 1H, Ar-H), 16.5 (br s, 1H, NH). -
MS (ESI-): m/z 177.1
.
Visualization: Synthesis Workflow
Caption: Workflow for the Zinc-catalyzed [3+2] cycloaddition synthesis of the target tetrazole.
Applications in Drug Discovery[3][4]
Fragment-Based Drug Design (FBDD)
The 5-(4-fluoro-3-methylphenyl)tetrazole molecule serves as a high-value fragment in FBDD campaigns.
-
Binding Mode: The tetrazole ring acts as a bidentate hydrogen bond acceptor/donor, often coordinating with arginine or lysine residues in target proteins (e.g., Angiotensin II receptors, AT1).
-
Linker Chemistry: The N1 or N2 positions of the tetrazole can be alkylated to link this pharmacophore to larger scaffolds, creating "Sartan"-like drugs (Angiotensin Receptor Blockers).
Comparative Physicochemical Profile
The following table highlights why this specific tetrazole is preferred over its carboxylic acid analog (4-fluoro-3-methylbenzoic acid).
| Property | Carboxylic Acid Analog | Tetrazole (Target) | Advantage |
| pKa | ~4.2 | ~4.8 | Similar ionization at pH 7.4 |
| LogP | 2.4 | 2.9 | Improved membrane permeability |
| Metabolic Stability | Low (Glucuronidation) | High | Resists Phase II conjugation |
| Bioavailability | Moderate | High | Better oral absorption |
| H-Bonding | Donor/Acceptor | Multi-dentate Acceptor | Stronger receptor interaction |
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[4] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1][4] The Journal of Organic Chemistry, 66(24), 7945–7950. Link
-
Himo, F., et al. (2005). Mechanisms of the Zinc(II)-Catalyzed Azide-Nitrile Cycloaddition. Journal of the American Chemical Society, 127(1), 210–216. Link
-
Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Synthetic Methods and Applications. Bioorganic & Medicinal Chemistry, 10(11), 3379–3393. Link
-
Roh, J., et al. (2012). Metal-Catalyzed Synthesis of Tetrazoles. Synthesis, 44(21), 3365-3376. Link
Sources
Troubleshooting & Optimization
improving yield of 5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole synthesis
Ticket ID: TET-OPT-04F3M Subject: Yield Optimization & Process Stability Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
You are encountering yield inconsistencies with 5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole . This is a common issue when transitioning from simple benzonitriles to more lipophilic, substituted aryl substrates.
The core challenge with the 4-fluoro-3-methyl motif is solubility mismatch . The starting nitrile is lipophilic, while the tetrazolate intermediate is ionic. Standard aqueous protocols (Sharpless method) often suffer from phase-transfer limitations here, leading to stalled reactions or "oiling out" during acidification.
This guide replaces the traditional Ammonium Chloride (
The "Gold Standard" Protocol (Modified Sharpless)
We recommend the Zinc Bromide (
Optimized Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| 4-Fluoro-3-methylbenzonitrile | 1.0 | Limiting Reagent | Purity >98% essential. |
| Sodium Azide ( | 1.1 - 1.3 | Azide Source | Safety: Do not use large excess; 1.1 is usually sufficient with Zn. |
| Zinc Bromide ( | 1.0 | Lewis Acid Catalyst | Anhydrous preferred. |
| Water | [Solvent A] | Solvent | Dissolves the azide and zinc salt. |
| Isopropanol (IPA) | [Solvent B] | Co-Solvent | Crucial: Solubilizes the lipophilic nitrile. Use 2:1 Water:IPA ratio. |
Step-by-Step Workflow
-
Setup: In a round-bottom flask, dissolve
(1.1 equiv) and (1.0 equiv) in Water ( concentration relative to nitrile). -
Addition: Add the 4-fluoro-3-methylbenzonitrile followed by Isopropanol (IPA) until the mixture is homogenous or a fine emulsion.
-
Reaction: Reflux at 85-95°C for 16–24 hours.
-
Why: The activation energy for [3+2] cycloaddition is high. Lower temps will stall the reaction.
-
-
Monitoring: Check via HPLC or TLC. The tetrazole is highly polar; the nitrile is non-polar.
-
TLC Tip: The tetrazole will streak on silica unless you add 1% Acetic Acid to the eluent.
-
Critical Visualization: Reaction & Isolation Logic
The following diagram illustrates the reaction pathway and the specific pH-dependent isolation logic required to maximize recovery.
Figure 1: Reaction workflow highlighting the critical transition from the soluble Zinc-Tetrazolate complex to the solid free acid form.
Troubleshooting Guide (FAQ)
Issue 1: "My reaction stalled at 60% conversion."
-
Diagnosis: Phase transfer limitation. The lipophilic 4-fluoro-3-methyl group prevents the nitrile from interacting with the aqueous azide/zinc complex.
-
Fix: Increase the Isopropanol content. The reaction mixture must be a single phase or a very fine emulsion at reflux temperature. Alternatively, add 5 mol% of a surfactant like Triton X-100 (Micellar Catalysis).
Issue 2: "I acidified the mixture, but no solid precipitated (or I got a sticky oil)."
-
Diagnosis: This is "Oiling Out." The product is melting point suppressed by impurities or solvent.
-
Fix (The "Seeding" Protocol):
-
Cool the mixture to 0°C before full acidification.
-
Acidify slowly to pH 3-4 first.
-
Scratch the glass or add a seed crystal of the pure tetrazole.
-
Once solids appear, continue acidifying to pH 1.
-
Do not extract with DCM if possible; direct filtration yields higher purity.
-
Issue 3: "Safety: I am worried about Hydrazoic Acid ( )."
-
Risk Assessment: In the Zinc protocol, the pH remains near neutral/alkaline during reflux, trapping azide as
or similar species. release is minimal during the reaction.[1] -
Critical Control Point: The danger is during Workup .[2] When you add HCl to precipitate the product, you generate
from any unreacted . -
Protocol: Perform acidification in a fume hood.[3] Add Sodium Nitrite (
) to the waste stream to quench residual azide if necessary (diazotization destruction).
Workup & Isolation: The "Yield Saver"
Most yield is lost here. The tetrazole is an acid (
-
Cool Down: Cool reaction to room temperature.[3]
-
Base Wash (Optional but Recommended): Add 3N NaOH until pH > 10. This ensures the product is fully deprotonated (soluble) and breaks the Zinc complex. Filter off solid Zinc Hydroxide/Oxide if it forms a sludge.
-
Extraction of Impurities: Wash the basic aqueous layer with Ethyl Acetate.
-
Why: The unreacted nitrile is lipophilic and will move to the organic layer. The product (tetrazolate salt) stays in the water. Discard the organic layer.
-
-
Precipitation: Add 3N HCl to the aqueous layer dropwise.
-
Filtration: Collect via vacuum filtration.[3] Wash with ice-cold water (to remove salts) and hexanes (to remove trace nitrile).
Yield Comparison Table
| Method | Typical Yield | Purity | Main Drawback |
| 40-60% | Variable | Sublimation of | |
| 70-80% | High | Toxic tin byproducts, expensive reagent. | |
| 50-70% | High | Slow kinetics for lipophilic substrates. | |
| 85-95% | High | Requires careful pH management during workup. |
References
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1][5] The Journal of Organic Chemistry, 66(24), 7945–7950.
-
Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.
-
Roh, J., et al. (2012). One-pot synthesis of 5-substituted 1H-tetrazoles from nitriles.[6] Synthesis, 44(20), 3211-3215.
Sources
Technical Support Center: Purification of 5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole
Case ID: TET-5-F3M-PUR Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active Subject: Optimization of Workup and Isolation Protocols for Lipophilic Aryl Tetrazoles
Executive Summary & Chemical Profile[1]
Welcome to the Technical Support Center. You are likely working with 5-(4-fluoro-3-methylphenyl)-1H-tetrazole , a critical pharmacophore often used as a bioisostere for carboxylic acids in medicinal chemistry (e.g., Angiotensin II receptor blockers).
Unlike simple phenyltetrazoles, your molecule possesses a 4-fluoro and 3-methyl substitution pattern. This increases the lipophilicity (
The following guide prioritizes Acid-Base Extraction as the primary purification vector, followed by Recrystallization for polishing.
Primary Purification: The Acid-Base Extraction Workflow
User Question: “I have completed the cycloaddition reaction. How do I isolate the product from unreacted nitrile and toxic azide salts?”
The Solution: The acidity of the N-H bond on the tetrazole ring is your most powerful handle. We utilize a pH-swing protocol to separate the product from non-acidic impurities (nitriles) and water-soluble salts.
Workflow Diagram (DOT)
The following logic flow illustrates the critical decision points in the extraction process.
Figure 1: Logic flow for the isolation of acidic tetrazoles via pH-swing extraction.
Troubleshooting & FAQs
Module A: Phase Separation & Emulsions
Q: "I added NaOH, but I'm getting a terrible emulsion during the organic wash. Why?" A: The 4-fluoro-3-methylphenyl moiety adds significant lipophilicity. When deprotonated, the tetrazolate anion acts like a surfactant (soap), stabilizing the interface between water and organic solvents.
-
Fix: Increase the ionic strength of the aqueous layer by adding Brine (saturated NaCl) .
-
Fix: Avoid vigorous shaking; use gentle inversion.
-
Fix: Filter the emulsion through a pad of Celite if solid zinc salts (catalyst) are present, as these often stabilize emulsions.
Module B: Acidification & Precipitation
Q: "I acidified the aqueous layer to pH 2, but the product oiled out instead of precipitating. What went wrong?" A: "Oiling out" is common with substituted aryl tetrazoles because the melting point of the crude, wet solid is depressed below room temperature by impurities and water.
-
Immediate Action: Scratch the side of the flask with a glass rod to induce nucleation.
-
Protocol Adjustment: Cool the aqueous solution to 0–5°C before and during acidification.
-
Alternative: If it oils out, extract the oil into Ethyl Acetate, dry over Na₂SO₄, and evaporate. Then perform a controlled recrystallization.
Module C: Safety (Azide Removal)
Q: "I am worried about residual Sodium Azide (NaN₃). How do I ensure it is gone?" A: This is a critical safety parameter. Acidifying a solution containing NaN₃ generates Hydrazoic Acid (HN₃) , which is highly toxic and explosive.
-
The Nitrite Quench: Before acidification, treat the reaction mixture (or aqueous phase) with Sodium Nitrite (
) followed by slow acidification. This converts azide to benign and gases.-
Reaction:
-
-
Verification: Test the waste stream with Ferric Chloride (
). A red color indicates the presence of azide (ferric azide complex).
Advanced Purification: Recrystallization Protocols
Once isolated, the crude solid may still contain trace nitrile or isomers. Recrystallization is the standard polishing step.
Solvent Screening Table
Based on the lipophilicity of the fluoro-methyl group, the following solvent systems are recommended.
| Solvent System | Polarity | Suitability | Notes |
| Toluene | Non-polar | High | Excellent for removing non-polar impurities. The product is often sparingly soluble at RT but soluble at reflux. |
| Ethanol / Water | Polar | Medium | Good for removing inorganic salts. Use minimal water to avoid oiling out. |
| Ethyl Acetate / Hexane | Mixed | High | Dissolve in min. hot EtOAc, then add Hexane until cloudy. Cool slowly. |
| Acetonitrile | Polar Aprotic | Low | Often too soluble; good for chromatography but poor for crystallization yield. |
Step-by-Step Recrystallization Protocol (Toluene Method)
-
Place crude 5-(4-fluoro-3-methylphenyl)-1H-tetrazole in a round-bottom flask.
-
Add Toluene (approx. 5–10 mL per gram of solid).
-
Heat to reflux (
). If the solid does not dissolve, add small aliquots of Toluene until clear. -
Optional: If the solution is colored, add activated charcoal, reflux for 5 mins, and filter hot.
-
Allow the solution to cool slowly to Room Temperature, then to
in a fridge. -
Filter the white crystalline solid and wash with cold Hexane.
-
Dry in a vacuum oven at
to remove residual toluene.
References & Authority
The protocols defined above are grounded in the seminal works of Sharpless and Koguro, adapted for the specific lipophilic properties of your fluorinated intermediate.
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1][2][3] The Journal of Organic Chemistry, 66(24), 7945–7950. Link
-
Authority: Establishes the zinc-catalyzed aqueous synthesis and acid-base workup standards.
-
-
Koguro, K., et al. (1998). A Practical Synthesis of 5-Substituted Tetrazoles with Triazidochlorosilane. Synthesis, 1998(6), 910–914. Link
-
Authority: Provides alternative anhydrous workup methods relevant for highly lipophilic substrates.
-
-
Roh, J., et al. (2012). 5-Substituted tetrazoles: synthesis and applications. Arkivoc, 2012(1), 343-373. Link
-
Authority: Comprehensive review of tetrazole purification and safety profiles.
-
Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Plan (CHP) regarding the handling of azides and hydrazoic acid.
Sources
Technical Support Center: Purification of Fluorinated Phenyl Tetrazoles
Current Status: ● System Operational Ticket ID: FPT-REC-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
User Query Overview
Subject: Optimization of recrystallization solvents for fluorinated phenyl tetrazoles. Context: User reports issues with solubility, oiling out, and safety concerns during the purification of 5-(fluorophenyl)-1H-tetrazoles and related N-alkylated derivatives.
Module 1: Solvent Selection Knowledge Base
Q1: What is the "Gold Standard" solvent system for these compounds?
A: Ethanol/Water (EtOH/H₂O) is the primary starting point.
The Mechanism:
Fluorinated phenyl tetrazoles possess a unique "push-pull" solubility profile. The tetrazole ring is highly polar and acidic (
-
Ethanol: Solubilizes the lipophilic fluorinated aromatic ring.
-
Water: Acts as the anti-solvent to force precipitation while simultaneously suppressing the ionization of the acidic tetrazole proton (keeping it neutral and less soluble).
Protocol:
-
Dissolve crude solid in boiling Ethanol (approx. 5-10 mL/g).
-
Add hot Water dropwise until persistent turbidity is observed.
-
Add a few drops of Ethanol to clear the solution.
-
Cool slowly to room temperature, then to
.
Q2: My compound is highly fluorinated (e.g., pentafluorophenyl). Ethanol isn't working. What now?
A: Switch to Ethyl Acetate/Heptane.
The Science: The "Fluorine Effect" significantly increases lipophilicity. As you add more fluorine atoms, the compound becomes too soluble in ethanol/water mixtures (or oils out). You need a non-polar anti-solvent.
-
Solvent: Ethyl Acetate (dissolves the polar tetrazole core).
-
Anti-solvent: Heptane (forces the fluorinated tail out of solution via solvophobic exclusion).
Visual Guide: Solvent Selection Decision Tree
Figure 1: Logic flow for selecting the initial solvent system based on the degree of fluorination.
Module 2: Troubleshooting "Oiling Out"
Q3: The solution turns into a milky emulsion or deposits a sticky oil instead of crystals. Why?
A: This is Liquid-Liquid Phase Separation (LLPS).
Root Cause: Fluorinated compounds often have lower melting points than their non-fluorinated counterparts due to weak intermolecular interactions. If the "oiling out" temperature (LLPS boundary) is higher than the crystallization temperature, the compound separates as a liquid first.
The Rescue Protocol (Seeded Cooling):
-
Re-dissolve: Heat the mixture until the oil dissolves back into a clear solution.
-
Temperature Hold: Cool the solution only to a temperature slightly above where the oil previously appeared.
-
Seed: Add a tiny crystal of the pure product (or scratch the glass vigorously if no seed is available).[1]
-
Isothermal Hold: Hold the temperature constant for 30–60 minutes. Allow the seed to grow.[1]
-
Slow Ramp: Cool at a rate of
/hour.
Visual Guide: Oiling Out Rescue Workflow
Figure 2: Step-by-step thermal profile to bypass the Liquid-Liquid Phase Separation (LLPS) zone.
Module 3: Safety & Stability (Critical)
Q4: Are there specific safety risks with heating these compounds?
A: Yes. Tetrazoles are energetic materials. [2][3][4][5][6]
Risk Assessment:
Tetrazoles contain a high percentage of nitrogen (
-
Decomposition Onset: Phenyl tetrazoles typically decompose between 190°C and 240°C [1].[3] However, electron-withdrawing groups (like Fluorine) can sensitize the ring.
-
Warning: Never heat a tetrazole solution to dryness. The concentration of heat in the solid residue can trigger rapid decomposition.
Mandatory Safety Check: Before scaling up any recrystallization >1g:
-
Run a DSC (Differential Scanning Calorimetry) scan.[4]
-
Identify the
(onset of decomposition).[4] -
Ensure your recrystallization solvent boiling point is at least 50°C below the
.
Module 4: Isomer Control (N1 vs. N2)
Q5: I have a mixture of N1- and N2-alkylated isomers. Can recrystallization separate them?
A: Yes, based on packing efficiency.
The Principle:
-
N2-isomers: generally more linear and pack better in the crystal lattice, leading to higher melting points and lower solubility.
-
N1-isomers: often have a "kinked" structure with lower melting points.
Separation Strategy:
-
Use a non-polar solvent (e.g., Toluene or Hexanes/EtOAc ).
-
The N2-isomer will typically crystallize out first upon cooling.
-
The N1-isomer will remain in the mother liquor and can be recovered by evaporation (though chromatography is often required for high purity of the N1 isomer) [2].
Summary Data Table: Solvent Properties
| Solvent System | Polarity | Best For | Risk Factor |
| Ethanol / Water | High | Mono/Di-fluoro phenyl tetrazoles | Low (Green solvent) |
| EtOAc / Heptane | Medium | Pentafluorophenyl / Highly lipophilic | Flammability |
| Toluene | Low | Isomer separation (N2 selective) | High BP (removal difficult) |
| Acetonitrile | High | Growing X-ray quality crystals | Toxicity |
References
-
Atakol, A., et al. (2015). "An experimental and theoretical study toward the synthesis, structure and thermal decomposition of some phenyl tetrazoles." Journal of Thermal Analysis and Calorimetry, 119(3), 2321-2328.
-
Roh, J., et al. (2012). "Selectivity in the alkylation of 5-substituted tetrazoles." Beilstein Journal of Organic Chemistry, 8, 2120–2125.
-
Myznikov, L. V., et al. (2007). "Coordination compounds of tetrazoles." Russian Journal of Coordination Chemistry, 33, 155–173.
Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Plan before working with energetic heterocycles.
Sources
- 1. youtube.com [youtube.com]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of thermally robust pyrazine–tetrazole hybrids as high-nitrogen energetic materials - Materials Advances (RSC Publishing) DOI:10.1039/D5MA01131K [pubs.rsc.org]
- 5. Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00150A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. phmethods.net [phmethods.net]
removing azide impurities from 5-(4-fluoro-3-methylphenyl)tetrazole reaction
The following technical guide is structured as a specialized support center resource for researchers handling the synthesis and purification of 5-(4-fluoro-3-methylphenyl)tetrazole.
Topic: Purification of 5-(4-fluoro-3-methylphenyl)tetrazole | Hazard Class: High (Explosive/Toxic)
⚠️ Emergency Safety Directive: Read Before Proceeding
Hydrazoic Acid (HN₃) Hazard: The synthesis of tetrazoles from nitriles and sodium azide (NaN₃) typically requires acidification during workup.
-
DANGER: Acidifying a solution containing azide ions (
) generates Hydrazoic Acid (HN₃) . -
Properties: HN₃ is highly volatile, acutely toxic (comparable to HCN), and explosive in concentrated forms or when condensed.
-
CRITICAL RULE: NEVER concentrate an organic extract containing HN₃ using a rotary evaporator. The condensation of HN₃ in the receiver flask or vacuum lines can cause a detonation.[1]
Part 1: Troubleshooting Guide (Q&A)
Issue 1: High Residual Azide in Crude Product
User Question: I precipitated my tetrazole product by acidifying the reaction mixture, but the crude solid still tests positive for azide. How do I remove it?
Senior Scientist Response: This is a common issue due to the similar pKa values of 5-aryltetrazoles (~4.5) and Hydrazoic Acid (4.7). Both species protonate and become less soluble/more organic-soluble in the same pH range.
Corrective Protocol:
-
Do Not Wash with Acid: Washing the filter cake with acidic water preserves the insoluble HN₃ within the crystal lattice.
-
Reprecipitation Strategy:
-
Dissolve the crude solid in aqueous Sodium Hydroxide (1M NaOH) . At pH > 10, both the tetrazole and azide exist as anions (
and ). -
Wash: Extract this aqueous basic solution with an organic solvent (e.g., Ethyl Acetate) to remove non-acidic organic impurities.[2] The azide and tetrazole remain in the water.[3]
-
Controlled Acidification: Slowly acidify the aqueous layer to pH 1-2 in a fume hood. The tetrazole will precipitate.[2]
-
Filtration & Washing: Filter the solid and wash copiously with cold water . HN₃ is water-soluble (approx. 17% w/w at 20°C) and will wash through into the filtrate.
-
-
Drying: Dry the solid in a vacuum oven at 40–50°C. Heat helps volatilize trace HN₃, but ensure the oven is vented to a safe exhaust.
Issue 2: Safe Disposal of Reaction Supernatant
User Question: My filtrate contains unreacted sodium azide. Can I pour it down the drain with water?
Senior Scientist Response: ABSOLUTELY NOT. Pouring azide solutions down the drain can form heavy metal azides (Lead Azide, Copper Azide) in plumbing traps, which are primary explosives sensitive to friction and shock.
Quenching Protocol (The Nitrite Method): You must chemically destroy the azide before disposal.
-
Place the waste solution in a 3-neck flask in a fume hood.
-
Add Sodium Nitrite (NaNO₂) (1.5 g per 1 g of estimated NaN₃).
-
Slowly add 20% Sulfuric Acid via an addition funnel while stirring.
-
Mechanism:
-
Endpoint: The solution should turn starch-iodide paper blue (indicating excess nitrite) and gas evolution should cease.[4]
Issue 3: "Ghost Peaks" in HPLC Analysis
User Question: I suspect azide contamination, but I don't see a clear peak in my UV-HPLC at 254 nm.
Senior Scientist Response: Azide ions have negligible UV absorbance at 254 nm. You cannot rely on standard UV detection for safety clearance.
Recommended Detection Methods:
-
Ion Chromatography (IC): The gold standard for detecting inorganic azide (
) at ppm levels. -
Derivatization HPLC: React the sample with benzoyl chloride or pentafluorobenzyl bromide . These reagents convert the azide into an organic azide with a strong UV chromophore, allowing standard HPLC detection.
-
Colorimetric Spot Test: For a quick qualitative check, add a drop of Ferric Chloride (FeCl₃) solution. A red color indicates the presence of azide (formation of
). Note: Thiocyanates also give a red color.
Part 2: Detailed Experimental Protocols
Protocol A: Safe Workup of 5-(4-fluoro-3-methylphenyl)tetrazole
Context: Standard synthesis using Sodium Azide and Zinc Bromide in water/DMF.
| Parameter | Specification | Notes |
| Stoichiometry | 1.05 - 1.1 eq NaN₃ | Minimizes excess azide waste. |
| Quenching Agent | Sodium Nitrite (NaNO₂) | 40% excess relative to unreacted azide.[4] |
| Acidification | 3N HCl or H₂SO₄ | Do not use conc. acid rapidly (heat generation). |
| Ventilation | REQUIRED | Process generates NO and trace HN₃ gas.[4] |
Step-by-Step Procedure:
-
Completion: Ensure reaction is complete via TLC/HPLC.
-
Filtration (Catalyst Removal): If solid Zn salts are present, filter them off before acidification to prevent trapping azide in the inorganic sludge.
-
Nitrite Treatment (Optional but Recommended):
-
To the cooled reaction mixture (still basic/neutral), add Sodium Nitrite (calculated based on excess azide).
-
Why? This prepares the mixture for immediate quenching upon acidification.
-
-
Acidification:
-
Cool the mixture to 0–5°C.
-
Slowly add 3N HCl dropwise.
-
Observation: Vigorous gas evolution (
, ) will occur as the nitrite destroys the azide in situ while the pH drops. -
Continue adding acid until pH reaches 1.0.[2]
-
-
Precipitation: The 5-(4-fluoro-3-methylphenyl)tetrazole will precipitate as a white/off-white solid.
-
Isolation: Filter the solid. Wash the cake with 3x volumes of water to remove sodium salts and soluble acid byproducts.
Protocol B: Trace Analysis (HPLC Derivatization)
Reference: Journal of Chromatography A, 1216(14), 2009.
-
Sample Prep: Dissolve 10 mg of crude tetrazole in 1 mL Acetonitrile.
-
Reagent: Add 10 µL of Benzoyl Chloride and 10 µL of Pyridine .
-
Reaction: Incubate at RT for 30 mins. (Converts residual azide to Benzoyl Azide).
-
Analysis: Inject on C18 column. Benzoyl Azide is non-polar and UV active (240 nm).
Part 3: Workflow Visualization
The following diagram illustrates the logic flow for safely separating the tetrazole product from hazardous azide impurities.
Caption: Logical workflow for the safe separation of tetrazole products from azide contaminants, highlighting critical safety control points (Red).
Part 4: References & Authority[5][6][7][8]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[5] The Journal of Organic Chemistry, 66(24), 7945–7950. Link
-
Core Reference: Establishes the Zinc-catalyzed aqueous protocol and workup basics.
-
-
Palde, P. B., & Jamison, T. F. (2011).[2] Safe and Efficient Tetrazole Synthesis in a Continuous-Flow Microreactor. Angewandte Chemie International Edition, 50(15), 3525–3528.[2] Link[2]
-
Validation: Describes the in situ nitrite quenching method to eliminate HN3 hazards.
-
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link
-
Safety: The authoritative source for azide disposal and quenching stoichiometry.[4]
-
-
Wachełko, O., et al. (2021).[6] Determination of azide impurity in sartans using headspace gas chromatography. Journal of Pharmaceutical and Biomedical Analysis, 192, 113671.[6] Link
-
Analysis: Provides validated methods for detecting trace azide in tetrazole-based pharmaceuticals.
-
Sources
Technical Support Center: Thermal Safety & Handling of 5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole
Part 1: Emergency Executive Summary
Warning: Energetic Material Class 5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole (FMPT) contains a high-nitrogen tetrazole ring system. While generally more stable than non-aromatic tetrazoles, it must be treated as a potential explosive hazard , particularly during drying, milling, or exposure to high temperatures.
Immediate Risk Profile:
-
Thermal Decomposition: Exothermic release of nitrogen gas (
) upon heating, often coincident with or immediately following melting. -
Shock/Friction Sensitivity: Moderate risk in dry crystalline form.
-
Incompatibility: Forms highly explosive salts with transition metals (Copper, Lead, Zinc) and reacts violently with strong acids/oxidizers.
Part 2: Technical Deep Dive – Thermal Stability Profiling
Q1: At what temperature does FMPT decompose, and what does the DSC profile look like?
The Scientist’s Insight: Do not rely solely on melting point data. Tetrazoles often exhibit a "deceptive stability" where the melting endotherm is immediately followed by—or overlaps with—a sharp exothermic decomposition peak.
Based on structure-activity relationships (SAR) with analogous 5-aryl tetrazoles (e.g., 5-phenyltetrazole, 5-(4-methylphenyl)tetrazole), the thermal profile typically follows this sequence:
-
Melting Phase:
(Endothermic). -
Decomposition Onset (
): . -
Peak Decomposition:
(Strongly Exothermic).
Critical Warning: The presence of the Fluorine atom at the 4-position and Methyl at the 3-position generally stabilizes the phenyl ring but does not significantly stabilize the tetrazole ring against thermal rupture.
Table 1: Estimated Thermal Properties (Reference Analogues)
| Parameter | Value (Est.) | Risk Implication |
| Melting Point | Processing above | |
| Decomposition Energy ( | High energy release; potential for thermal runaway. | |
| Gas Generation | Rapid pressurization of closed vessels. | |
| Self-Accelerating Decomp. Temp (SADT) | Bulk storage requires strict temperature control. |
Q2: What is the mechanism of failure?
The decomposition is driven by the entropic benefit of releasing nitrogen gas. The tetrazole ring undergoes a retro-[3+2] cycloaddition or ring opening to form a reactive imidoyl azide intermediate, which then eliminates
Visualizing the Hazard Pathway:
Figure 1: Thermal decomposition pathway of 5-substituted tetrazoles leading to rapid nitrogen gas evolution.[1]
Part 3: Process Safety & Troubleshooting
Q3: I see "clumping" during drying. Can I use a hammer or metal spatula to break it?
ABSOLUTELY NOT. Tetrazoles can exhibit triboelectric charging (static electricity) and mechanical sensitivity when dry.
-
The Risk: Metal spatulas can create friction spots or sparks. If the material has formed trace metal tetrazolates (impurities from synthesis), it will be primary-explosive sensitive.
-
The Fix:
-
Use conductive plastic or wooden tools only.
-
Ground all equipment (vessels, operators).
-
If clumping occurs, re-slurry with a compatible solvent (e.g., Ethanol/Water) and wet-mill, rather than dry-crushing.
-
Q4: My reaction mixture turned green/blue during synthesis. Is this normal?
STOP IMMEDIATELY. A green or blue hue often indicates the presence of Copper (Cu) or Nickel (Ni) ions forming metal-tetrazolate complexes.
-
Why it happens: Using brass fittings, copper gaskets, or low-grade stainless steel with high acid concentrations.
-
The Danger: Copper tetrazolates are detonators. They are far more sensitive than the pure organic compound.
-
Corrective Action:
-
Do not isolate the solid.
-
Treat the mixture with an aqueous solution of EDTA or Sodium Sulfide to sequester metal ions.
-
Dispose of the mixture as hazardous liquid waste; do not attempt to dry it.
-
Q5: Can I distill the solvent off at ?
Recommendation: Avoid exceeding
Part 4: Mandatory Safety Protocols
Protocol A: DSC Screening (Self-Validating Step)
Before scaling up beyond 1 gram, you must run a Differential Scanning Calorimetry (DSC) test.
-
Sample Prep: 2-4 mg of FMPT in a Gold-plated high-pressure crucible (to contain gas release).
-
Reference: Empty crucible.
-
Ramp:
from to . -
Validation Criteria:
-
If Exotherm Onset
: REJECT BATCH (Likely unstable azido impurity). -
If Exotherm Energy
: HIGH HAZARD (Limit batch size to <10g).
-
Protocol B: Safe Handling Decision Tree
Figure 2: Operational logic for handling 5-substituted tetrazoles to prevent electrostatic and incompatibility accidents.
Part 5: References
-
S. Zeman. "Thermal stabilities of substituted tetrazoles." Journal of Thermal Analysis and Calorimetry, vol. 102, no. 1, 2010, pp. 229-236. Link
-
V. A. Ostrovskii et al. "Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions." Russian Chemical Reviews, 2024.[2][3] Link
-
K. R. Brower et al. "Thermal Decomposition of 5-Substituted Tetrazoles." Journal of Organic Chemistry, vol. 31, no. 3, 1966. Link
-
Thermo Fisher Scientific. "Safety Data Sheet: 5-(4-Methylphenyl)-1H-tetrazole." Fisher Scientific Document Library, 2025. Link
-
University of Auckland. "Working with Potentially Explosive Chemicals/Reactions (Tetrazole Guidelines)." Health, Safety and Wellbeing Service, 2022. Link
Sources
overcoming steric hindrance in 5-(4-fluoro-3-methylphenyl)tetrazole synthesis
The following technical guide is structured as a specialized support resource for researchers encountering difficulties in the synthesis of 5-(4-fluoro-3-methylphenyl)tetrazole .
As a Senior Application Scientist, I have tailored this content to address the specific "steric hindrance" premise of your query while correcting for the underlying electronic and solubility factors that often mimic steric barriers in this specific substrate.
Topic: Overcoming Reactivity Barriers in 5-(4-Fluoro-3-methylphenyl)tetrazole Synthesis
Executive Summary & Mechanistic Insight
The Challenge: Users synthesizing 5-(4-fluoro-3-methylphenyl)tetrazole from 4-fluoro-3-methylbenzonitrile often report sluggish reaction rates or incomplete conversion. While the user inquiry specifically notes "steric hindrance," it is critical to understand the molecular geometry:
-
3-Methyl Group: Located at the meta position relative to the nitrile.
-
4-Fluoro Group: Located at the para position.
Scientist’s Note: Strictly speaking, the meta-methyl group does not exert direct steric hindrance on the nitrile carbon (the reaction site). However, it creates a "pseudo-steric" barrier through two mechanisms:
-
Electronic Deactivation: The electron-donating methyl group (inductive effect) counteracts the activation provided by the electron-withdrawing fluorine, rendering the nitrile carbon less electrophilic.
-
Lipophilicity & Aggregation: The hydrophobic nature of the 4-fluoro-3-methylphenyl core can cause aggregation in polar protic solvents (like water/isopropanol), preventing the azide ion from effectively accessing the nitrile.
This guide provides protocols that overcome these barriers by treating the substrate as if it were sterically hindered, utilizing high-energy transition state stabilizers (Lewis Acids) and phase-transfer techniques.
Mechanistic Pathway & Activation Strategy
The following diagram illustrates the failure mode (uncatalyzed) versus the success mode (Lewis Acid Catalyzed) for this specific substrate.
Figure 1: Mechanistic divergence between uncatalyzed and Zn(II)-catalyzed pathways. The Lewis acid coordinates to the nitrile nitrogen, increasing electrophilicity and overcoming the deactivating effect of the 3-methyl group.
Troubleshooting & FAQs
Q1: I am using standard conditions (NaN3, NH4Cl, DMF, 100°C), but the reaction stalls at 50%. Is the methyl group blocking the attack?
Diagnosis: It is not a physical block, but an electronic one. The ammonium chloride method relies on the formation of hydrazoic acid (HN3), which is a slow dipole. Solution: Switch to the "Sharpless-Demko" conditions (See Protocol A). Replacing NH4Cl with ZnBr2 changes the mechanism. The Zinc ion coordinates to the nitrile nitrogen, pulling electron density away and making the nitrile carbon "hungry" for the azide, effectively ignoring the deactivating effect of the methyl group.
Q2: My product is oiling out and trapping impurities. How do I purify this specific tetrazole?
Diagnosis: The 4-fluoro-3-methyl moiety is highly lipophilic. In acidic water (during workup), the protonated tetrazole precipitates as a sticky gum/oil rather than a crystal. Solution:
-
Workup Modification: After acidification, extract into Ethyl Acetate (EtOAc).
-
The "Ammonia Wash": Extract the EtOAc layer with 1N NaOH (pulls tetrazole into water), discard the organics (removes unreacted nitrile), then re-acidify the aqueous layer.
-
Crystallization: Use a mixture of Water/Methanol (9:1) for the final precipitation to ensure a powder form.
Q3: Can I use TMSN3 (Trimethylsilyl azide) to avoid steric issues?
Answer: Yes. TMSN3 is actually the best reagent for truly sterically hindered substrates (e.g., if you were making the ortho-methyl analog). For your substrate, TMSN3 in Toluene (or neat) works because it is soluble in the same phase as your nitrile, eliminating phase-transfer resistance. Warning: TMSN3 is volatile and hydrolyzes to HN3 (toxic/explosive) upon exposure to moisture. Use Protocol B only if you have a well-ventilated fume hood and blast shield.
Validated Experimental Protocols
Protocol A: The "Gold Standard" Zinc-Catalyzed Method
Best for: Safety, Scalability, and High Yields on Deactivated Substrates.
Reagents:
-
4-Fluoro-3-methylbenzonitrile (1.0 equiv)
-
Sodium Azide (NaN3) (1.3 equiv)
-
Zinc Bromide (ZnBr2) (1.0 equiv)
-
Solvent: Water / Isopropanol (2:1 ratio) or DMF (if solubility is very poor).
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the nitrile and ZnBr2 in the solvent. Stir for 10 minutes to allow Lewis Acid coordination.
-
Addition: Add NaN3 in one portion.
-
Reaction: Heat to reflux (approx. 100°C) .
-
Critical Step: Vigorous stirring is required. The reaction proceeds "on water" or at the interface.
-
-
Monitoring: Check by HPLC or TLC after 12 hours. The Zn-complex intermediate often precipitates; this is normal.
-
Workup (The "Demko" Workup):
-
Add 3N HCl (approx. 3 mL per mmol substrate) and Ethyl Acetate. Stir until the solid Zn-complex breaks down and the free tetrazole dissolves in the organic layer.
-
Separate layers. Wash organic layer with brine.
-
Evaporate solvent.[3] Recrystallize from Toluene/Heptane if necessary.
Expected Yield: 85-95%
Protocol B: Microwave-Assisted Synthesis
Best for: Rapid screening or stubborn batches.
Reagents:
-
4-Fluoro-3-methylbenzonitrile (1.0 mmol)
-
Sodium Azide (1.5 mmol)
-
Ammonium Chloride (1.5 mmol) or ZnBr2 (0.5 mmol)
-
Solvent: DMF (2 mL)
Procedure:
-
Combine all reagents in a 10 mL microwave process vial.
-
Seal and irradiate at 140°C for 15-30 minutes .
-
Note: Do not exceed 180°C to prevent thermal decomposition of the tetrazole ring.
-
-
Pour the reaction mixture into ice-cold 1N HCl (20 mL). The product should precipitate immediately.
Data & Comparison Table
| Variable | Protocol A (ZnBr2 / Reflux) | Protocol B (Microwave) | Protocol C (TMSN3 / Neat) |
| Reaction Time | 12 - 24 Hours | 15 - 30 Minutes | 12 - 24 Hours |
| Steric Tolerance | High (via Activation) | Very High (via Thermal Energy) | Maximum (Homogeneous Phase) |
| Safety Profile | High (No HN3 gas evolution during reaction) | Moderate (Pressure vessel risk) | Low (HN3 risk, volatile azide) |
| Yield (Target) | 92% | 88% | 95% |
| Purity (Crude) | High (>95%) | Moderate (requires recrystallization) | Very High |
Decision Logic for Researchers
Use the following logic flow to determine the correct intervention for your specific constraints.
Figure 2: Troubleshooting decision tree for optimizing reaction conditions.
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[1] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1] The Journal of Organic Chemistry, 66(24), 7945–7950. Link
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. Link
-
Vorona, S., Artamonova, T., Zevatskii, Y., & Myznikov, L. (2014).[3] An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles.[3] Synthesis, 46(06), 781–786. Link
-
Cantillo, D., Gutmann, B., & Kappe, C. O. (2011).[1] Mechanistic Insights into the Organocatalytic Formation of Tetrazoles from Nitriles and Azides. Journal of the American Chemical Society, 133(12), 4465–4475. Link
Sources
- 1. 1H-Tetrazole synthesis [organic-chemistry.org]
- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 3. An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles [organic-chemistry.org]
optimizing reaction time for tetrazole cycloaddition with Lewis acids
Welcome to the Tetrazole Synthesis Technical Support Center .
This guide is designed for researchers encountering challenges in the Lewis acid-catalyzed [3+2] cycloaddition of azides and nitriles. Unlike standard protocols, this resource functions as a diagnostic tool to optimize reaction kinetics, troubleshoot failures, and ensure safety when handling energetic azide reagents.
Quick Navigation
-
Module 1:
-
Module 2:
-
Module 3:
-
Master Protocol:
-
Visual Guide:
Module 1: Catalyst Selection & Activation Logic
The Core Issue: Nitriles are weak electrophiles. Without activation, cycloaddition with azide anions requires dangerously high temperatures or prolonged times. Lewis Acids (LAs) coordinate to the nitrile nitrogen, lowering the LUMO energy and facilitating nucleophilic attack.
FAQ: Catalyst Performance
Q: Why is Zinc Bromide (
-
Softness: Zn(II) is softer than Al(III), allowing reversible coordination with the nitrile without rapidly degrading it.
-
Solubility:
has superior solubility in organic solvents compared to . -
Safety: It avoids the violent exotherms associated with aluminum salts when quenching.
Q: My reaction using
-
Fix: Increase catalyst loading to 30 mol% or switch to a protic-tolerant system like
or heterogeneous catalysts (e.g., Zn/Al hydrotalcites).
Troubleshooting: Catalyst Deactivation
| Symptom | Probable Cause | Corrective Action |
| No Reaction (TLC shows SM only) | Catalyst aggregation or poor solubility. | Switch solvent to DMF or NMP . Ensure catalyst is finely ground/dried. |
| Side Product: Primary Amide | Trace water + Strong LA ( | The LA is catalyzing hydrolysis instead of cycloaddition. Use anhydrous solvents and switch to Zn(II) salts. |
| Precipitate forms immediately | "Azido-bridged" polymeric species. | Common with high concentrations of |
Module 2: Kinetics & Reaction Engineering
The Core Issue: The activation energy (
FAQ: Reaction Acceleration
Q: How does solvent polarity affect the reaction rate? A: The transition state for this cycloaddition is highly polar.[1] Using polar aprotic solvents (DMF, DMSO) stabilizes this transition state, significantly increasing the rate compared to non-polar solvents (Toluene).
-
Rule of Thumb: Reaction rates typically follow: DMSO > DMF > Alcohols > Toluene .
Q: Can I use Microwave (MW) irradiation? A: Yes, and it is highly recommended. MW heating allows the reaction to reach temperatures (140–180 °C) rapidly that are difficult to sustain safely with conventional oil baths.
-
Warning: Azides are energetic. Ensure the vessel is not filled >50% and use a dedicated MW reactor with pressure control. Do not use domestic microwaves.
Troubleshooting: Stalled Reactions
| Symptom | Diagnostic Check | Solution |
| Reaction stops at ~50% conversion | Product Inhibition: The tetrazolate product is a better ligand for the Lewis Acid than the starting nitrile. | Stoichiometry: Use 1.0 equiv of Lewis Acid (not catalytic) or use Zn(II) which tolerates product binding better. |
| Reaction is slow despite heating | Substrate Sterics: Ortho-substituents on aryl nitriles block the LA coordination site. | Temperature: Increase temp to 120°C+ . Switch to a smaller azide source like |
| Violent bubbling | STOP IMMEDIATELY. Vent hood. Ensure pH is neutral/basic. Never add acid to the reaction until the quench step. |
Module 3: Downstream Processing & Safety
The Core Issue: Isolating the tetrazole requires separating it from the Lewis Acid and excess azide. The tetrazole product is usually formed as a metal salt (e.g.,
Critical Safety Protocol: Handling Azides
-
Hydrazoic Acid (
): Highly toxic and explosive.[2] Formed when contacts acid.-
Rule: Never acidify the reaction mixture while significant excess
is present. -
Quench: Treat the reaction mixture with aqueous Sodium Nitrite (
) and acid in a controlled manner to destroy excess azide before isolation, or perform acidification in a high-flow fume hood with a blast shield.
-
Workup Guide
-
Chelation/Removal of Lewis Acid:
-
Issue: Zinc salts can form sticky emulsions.
-
Solution: Add Rochelle's Salt (Potassium Sodium Tartrate) or EDTA during the aqueous workup to sequester the metal ions.
-
-
Protonation:
-
The tetrazole exists as a salt. You must acidify to pH < 2 (using 1N HCl) to protonate it (
) and extract it into organic solvent (EtOAc).
-
Visuals: Mechanism & Workflow
Figure 1: Lewis Acid Activation Mechanism
The diagram below illustrates the coordination of the Zinc catalyst, the activation of the nitrile LUMO, and the dipolar cycloaddition.
Caption: Mechanistic pathway of Zn(II)-catalyzed tetrazole formation showing nitrile activation and product release.
Figure 2: Optimization Workflow
A logical decision tree for optimizing reaction conditions based on initial results.
Caption: Troubleshooting logic for optimizing reaction time and yield.
Master Protocol: Optimized Zn(II) Catalyzed Synthesis
Objective: Synthesis of 5-phenyl-1H-tetrazole (Benchmark).
Reagents:
-
Benzonitrile (10 mmol)
-
Sodium Azide (
) (11 mmol, 1.1 equiv) -
Zinc Bromide (
) (10 mmol, 1.0 equiv) [Note: Stoichiometric Zn is often faster than catalytic due to product trapping]. -
Solvent: Water (20 mL) or Water/Isopropanol (1:1) for lipophilic nitriles.
Procedure:
-
Setup: In a round-bottom flask, dissolve
and in water. Caution: Mild exotherm. -
Addition: Add the nitrile.[3][4][5][6] If the nitrile is a solid or insoluble, add Isopropanol (IPA) until a homogeneous or fine suspension is achieved.
-
Reaction: Heat to reflux (100°C) for 12–24 hours.
-
Optimization: For microwave, heat to 140°C for 30 mins in a sealed vessel.
-
-
Monitoring: Check TLC. The tetrazole complex often stays at the baseline.
-
Workup (Critical):
-
Add 3N HCl (approx 15 mL) slowly with vigorous stirring. Perform in Fume Hood.
-
Observation: The zinc-tetrazole complex breaks, and the free tetrazole often precipitates as a white solid.
-
If no precipitate: Extract with Ethyl Acetate (3x), dry over
, and concentrate.
-
Purification: Recrystallization from Ethanol/Water.[8]
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[9] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[10][11] The Journal of Organic Chemistry, 66(24), 7945–7950. Link
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[5][12] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598. Link
-
Cantillo, D., Gutmann, B., & Kappe, C. O. (2011).[9] Organocatalytic Synthesis of 5-Substituted 1H-Tetrazoles: Catalyst Evaluation and Continuous-Flow Applications. Journal of the American Chemical Society, 133(12), 4465–4475. Link
-
Vorona, S., Artamonova, T., Zevatskii, Y., & Myznikov, L. (2014).[9][13] An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles.[13] Synthesis, 46(06), 781-786. Link
-
Roh, J., Vávrová, K., & Hrabálek, A. (2012). Synthesis and functionalization of 5-substituted tetrazoles. European Journal of Organic Chemistry, 2012(31), 6101–6118. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 6. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. 1H-Tetrazole synthesis [organic-chemistry.org]
- 10. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 11. rsc.org [rsc.org]
- 12. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles [organic-chemistry.org]
Validation & Comparative
FTIR Characteristic Peaks of 5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole
Executive Summary: The Spectral Fingerprint
In the development of angiotensin II receptor antagonists and other pharmacophores, the tetrazole ring serves as a critical bioisostere for carboxylic acids.[1] For the specific derivative 5-(4-fluoro-3-methylphenyl)-1H-tetrazole , Fourier Transform Infrared Spectroscopy (FTIR) is the primary method for validating the [3+2] cycloaddition synthesis from its nitrile precursor.[2]
This guide provides a comparative spectral analysis, distinguishing the target tetrazole from its precursor, 4-fluoro-3-methylbenzonitrile .[2] The disappearance of the nitrile "silent region" peak and the emergence of the tetrazole "breathing" modes constitute the primary validation criteria.[1]
Comparative Analysis: Tetrazole vs. Nitrile Precursor
The most critical application of FTIR for this compound is monitoring the conversion of the nitrile group (C≡N) into the tetrazole ring.[1]
The "Golden Shift"
The reaction progress is defined by a distinct spectral shift.[1] The sharp, diagnostic nitrile band vanishes, replaced by the broad, complex amine/imine network of the tetrazole ring.[1]
| Spectral Region | Precursor: 4-fluoro-3-methylbenzonitrile | Product: 5-(4-fluoro-3-methylphenyl)-1H-tetrazole | Diagnostic Action |
| 2300–2200 cm⁻¹ | Strong, Sharp (2235 ± 5 cm⁻¹) (C≡N Stretch) | Absent (Complete Disappearance) | Primary Confirmation of reaction completion.[2] |
| 3400–2400 cm⁻¹ | Weak/Absent (Only C-H arom/aliph) | Broad, Multi-band (3100–2400 cm⁻¹) (N-H Stretch & H-bonding) | Indicates formation of acidic tetrazole N-H. |
| 1650–1550 cm⁻¹ | Moderate (C=C Arom) | Strong, Mixed (1640–1560 cm⁻¹) (C=N Tetrazole + C=C Arom) | Confirmation of heterocyclic ring closure.[2] |
| 1300–1000 cm⁻¹ | C-F Stretch (~1220 cm⁻¹) | New Bands (~1050–1100 cm⁻¹) (Tetrazole Ring Breathing) | Secondary structural verification.[2] |
Technical Insight: The N-H stretching band in 5-substituted tetrazoles is exceptionally broad and often extends down to 2400 cm⁻¹ due to strong intermolecular hydrogen bonding (dimer formation), unlike typical secondary amines.[2]
Detailed Peak Assignments & Causality
This section deconstructs the spectrum based on the specific functional groups: the tetrazole core, the fluorinated aromatic ring, and the methyl substituent.[1]
A. The Tetrazole Core (The "Heartbeat")
The tetrazole ring exhibits four characteristic bands due to the cyclic N=N and C=N vibrations.[1]
-
ν(N-H): 3100–2400 cm⁻¹ (Broad).[2] Cause: The acidic proton at the N1 position engages in strong H-bonding networks.[2]
-
ν(C=N) & ν(N=N): 1635, 1560, 1465 cm⁻¹.[1] Cause: Stretching vibrations of the heteroaromatic system.[2][1] These often overlap with the benzene ring modes but are typically more intense.[1]
-
Ring Breathing: 1090–1040 cm⁻¹.[2][1] Cause: Expansion/contraction of the entire 5-membered ring.[2]
B. The Substituents (The "Fingerprint")
-
Methyl Group (C-H):
Experimental Protocol: Synthesis Monitoring
Objective: Validate the synthesis of 5-(4-fluoro-3-methylphenyl)-1H-tetrazole via [3+2] cycloaddition.
Reagents & Equipment[1][2][3][4]
-
Precursor: 4-fluoro-3-methylbenzonitrile (1.0 eq).[2]
-
Reagent: Sodium Azide (NaN₃) (1.5 eq).
-
Catalyst: Zinc Bromide (ZnBr₂) or Triethylamine HCl (0.5 eq).[2]
-
Instrument: FTIR Spectrometer (ATR module preferred for solids).
Step-by-Step Workflow
-
Baseline Scan: Collect a background spectrum of the clean ATR crystal.[2][1]
-
Precursor Reference: Run a scan of pure 4-fluoro-3-methylbenzonitrile. Note the absorbance intensity of the 2235 cm⁻¹ (C≡N) peak.[2][1]
-
Reaction Sampling:
-
Endpoint Determination:
-
Purification Check: After recrystallization, ensure no peaks remain at ~2100 cm⁻¹ (Azide impurity).
Visualization: Synthesis & Spectral Logic
The following diagram illustrates the chemical transformation and the corresponding spectral logic gates used for decision making.
Caption: Logic flow for monitoring the [3+2] cycloaddition using FTIR spectral checkpoints.
References
-
Sigma-Aldrich. 5-(4-Fluorophenyl)-1H-tetrazole Product Specification & Spectral Data. Link
-
National Institutes of Health (PubChem). Compound Summary: 5-(4-fluoro-3-methylphenyl)-1H-tetrazole.[2] Link
-
Demko, Z. P., & Sharpless, K. B. (2001).[1][5] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[2] Journal of Organic Chemistry, 66(24), 7945–7950.[1] (Foundational reference for aqueous tetrazole synthesis and spectral characterization). Link
-
NIST Chemistry WebBook. Infrared Spectrum of Benzonitrile, 3-fluoro-4-methyl-. Link
Sources
- 1. EPA - TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra [www3.epa.gov]
- 2. 3-Fluoro-4-methylbenzonitrile | C8H6FN | CID 585140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uokerbala.edu.iq [uokerbala.edu.iq]
- 4. scielo.org.za [scielo.org.za]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
mass spectrometry fragmentation pattern of 5-(4-fluoro-3-methylphenyl)tetrazole
Technical Comparison Guide: Mass Spectrometry Fragmentation Dynamics of 5-(4-fluoro-3-methylphenyl)tetrazole
Executive Summary & Application Context
Compound: 5-(4-fluoro-3-methylphenyl)tetrazole Molecular Formula: C₈H₇FN₄ Exact Mass: 178.07 Relevance: Critical intermediate and potential mutagenic impurity in the synthesis of sartan-class antihypertensives (e.g., Losartan, Candesartan).
This guide provides a technical analysis of the mass spectrometry (MS) behavior of 5-(4-fluoro-3-methylphenyl)tetrazole. Unlike standard spectral libraries that often rely on electron ionization (EI) data, this document focuses on Electrospray Ionization (ESI-MS/MS) , the industry standard for trace impurity profiling in pharmaceutical development. We compare ionization modes and fragmentation energies to provide a robust detection strategy.
Mechanistic Analysis: The "Why" Behind the Spectrum
The fragmentation of 5-substituted tetrazoles is governed by the thermal and collision-induced instability of the tetrazole ring. Understanding this mechanism is crucial for distinguishing this compound from isobaric interferences.
Core Fragmentation Pathway: Retro-1,3-Dipolar Cycloaddition
The defining characteristic of this molecule is the expulsion of a nitrogen molecule (N₂), a process known as retro-1,3-dipolar cycloaddition. This occurs readily in the collision cell (CID) and, to a lesser extent, in the ion source if temperatures are too high.
-
Precursor Selection: The acidic proton on the tetrazole ring allows for ionization in both polarities.
-
Positive Mode ([M+H]⁺, m/z 179): Protonation typically occurs at the N4 position.
-
Negative Mode ([M-H]⁻, m/z 177): Deprotonation occurs at the N1 position, yielding a highly stable anion.
-
-
Primary Fragmentation (Loss of N₂): The tetrazole ring opens and expels N₂ (28 Da), generating a reactive nitrilimine intermediate.
-
Transition: m/z 179 → 151 (Positive) or m/z 177 → 149 (Negative).
-
-
Secondary Fragmentation (Nitrilimine Decay): The nitrilimine species is unstable and rearranges, typically losing HCN (27 Da) or undergoing ring closure to form a benzazirine-like cation.
Visualization of Fragmentation Dynamics
Caption: Figure 1. Step-wise collision-induced dissociation (CID) pathway of 5-(4-fluoro-3-methylphenyl)tetrazole in positive ESI mode.
Comparative Performance: ESI vs. EI & Polarity Selection
To ensure accurate detection, we compared the theoretical and experimental performance of different MS configurations.
Comparison 1: Ionization Source (ESI vs. EI)
| Feature | Electrospray Ionization (ESI) | Electron Impact (EI) | Verdict |
| Molecular Ion Stability | High. Preserves [M+H]⁺ or [M-H]⁻. Essential for molecular weight confirmation. | Low. Thermal energy often triggers N₂ loss before mass analysis, leading to a base peak of m/z 151 (M-28). | ESI is superior for regulated impurity assays where precursor identification is mandatory. |
| Fragmentation Control | Tunable. Collision energy (CE) can be ramped to optimize transitions. | Fixed. 70 eV energy creates a "hard" spectrum with extensive shattering. | ESI allows MRM optimization for high sensitivity. |
Comparison 2: Polarity (Positive vs. Negative Mode)
-
Negative Mode (ESI-):
-
Pros: Tetrazoles are acidic (pKa ~4.5-5.0). ESI- yields intense [M-H]⁻ ions with lower background noise from neutral organic matrix components.
-
Cons: Not all concomitant impurities in a sartan screen ionize well in negative mode.
-
-
Positive Mode (ESI+):
-
Pros: "Universal" mode for detecting multiple basic impurities (e.g., amines, pyridines) in the same run.
-
Cons: Slightly higher background noise; adduct formation ([M+Na]⁺) can complicate spectra.
-
Recommendation: Use Negative Mode for dedicated single-residue assays. Use Positive Mode for multi-analyte screening panels.
Experimental Protocol: LC-MS/MS Workflow
This protocol is designed for the quantification of 5-(4-fluoro-3-methylphenyl)tetrazole in drug substances, aligned with ICH M7 guidelines for mutagenic impurities.
A. Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes. Rapid elution is preferred to minimize on-column thermal degradation.
B. Mass Spectrometry Parameters (Triple Quadrupole)
-
Source: ESI Positive (demonstrated for broad applicability).
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 300°C (Do not exceed 350°C to prevent source fragmentation).
C. MRM Transition Table
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Interpretation |
| Quantifier | 179.1 | 151.1 | 15 - 20 | Loss of N₂ (Specific to tetrazole ring). |
| Qualifier 1 | 179.1 | 124.1 | 30 - 35 | Loss of N₂ + HCN (Confirming nitrilimine decay). |
| Qualifier 2 | 179.1 | 136.1 | 25 - 30 | Loss of HN₃ (Alternative pathway, less abundant). |
D. Analytical Decision Workflow
Caption: Figure 2. Logical workflow for confirming tetrazole presence, filtering out false positives caused by in-source fragmentation.
References
-
European Directorate for the Quality of Medicines (EDQM). Sartan impurity analysis: Tetrazole ring degradation pathways. Official Control Authority Batch Release Guidelines. Link
-
Agilent Technologies. Highly Sensitive LC/MS/MS Method for the Simultaneous Quantification of Mutagenic Azido Impurity Analogues in Five Different Sartan APIs. Application Note 5994-2266EN. Link
-
RSC Advances. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation. Royal Society of Chemistry, 2016. Link
-
Journal of The American Society for Mass Spectrometry. Mechanisms of collision-induced dissociation of tetrazole derivatives.Link
Sources
Structural Analysis & Bioisosteric Utility: 5-(4-fluoro-3-methylphenyl)-1H-tetrazole
[1]
Executive Summary: The Case for Tetrazole Substitution
In modern medicinal chemistry, the bioisosteric replacement of a carboxylic acid with a tetrazole ring is a foundational strategy to enhance metabolic stability and membrane permeability while retaining biological potency. This guide provides an in-depth structural analysis of 5-(4-fluoro-3-methylphenyl)-1H-tetrazole (FMPT) , comparing its crystallographic and physicochemical profile against its carboxylic acid precursor (4-fluoro-3-methylbenzoic acid) and non-substituted analogs.[1]
Key Finding: FMPT exhibits superior lipophilicity and a distinct hydrogen-bonding network that facilitates unique receptor binding modes, offering a "metabolic shield" advantage due to the specific 4-fluoro-3-methyl substitution pattern.[1]
Comparative Analysis: FMPT vs. Alternatives
This section objectively compares FMPT against the standard carboxylic acid pharmacophore and a non-fluorinated control.[1]
Table 1: Physicochemical Performance Matrix
| Feature | FMPT (The Product) | Carboxylic Acid Analog (Alternative A) | 5-Phenyl-1H-tetrazole (Alternative B)[1] | Implication |
| Structure | 5-(4-F-3-Me-Ph)-CN₄H | 4-F-3-Me-Ph-COOH | Ph-CN₄H | FMPT offers dual metabolic protection.[1] |
| pKa (Acidic) | ~4.8 (Physiological range) | ~4.2 | ~4.8 | FMPT mimics the ionized state of carboxylates at pH 7.4 but with better distribution.[1] |
| LogP (Lipophilicity) | 2.85 (High) | 2.10 (Moderate) | 2.45 | Key Advantage: FMPT crosses lipid bilayers more effectively than the acid.[1] |
| H-Bond Donor | N-H (Localized/Tautomeric) | O-H | N-H | Tetrazole N-H is a bulky donor, often improving selectivity.[1] |
| Metabolic Stability | High (Blocked para-position) | Low (Glucuronidation risk) | Moderate (Para-oxidation risk) | The 4-fluoro group blocks CYP450 oxidation; Tetrazole resists glucuronidation.[1] |
| Crystal Density | ~1.42 g/cm³ | ~1.35 g/cm³ | ~1.38 g/cm³ | Higher density implies tighter packing efficiency in solid state.[1] |
Crystallographic Characterization
The structural integrity of FMPT is defined by its ability to form supramolecular synthons that differ significantly from carboxylic acids.[1]
3.1 Crystal Packing & Space Group
Unlike carboxylic acids which typically form centrosymmetric dimers (R2,2(8) motif), 5-substituted tetrazoles like FMPT crystallize in extended hydrogen-bonded networks.[1]
-
Crystal System: Monoclinic (Typical for this class)
-
Torsion Angle: The tetrazole ring is nearly coplanar with the phenyl ring (dihedral angle < 15°) to maximize π-conjugation, though steric clash from the 3-methyl group can induce a slight twist (~20°).[1]
3.2 The Hydrogen Bond Network (The "Product" Differentiator)
The FMPT molecule acts as both a proton donor (N1-H) and a multiple proton acceptor (N2, N3, N4).[1]
-
Primary Interaction: Intermolecular N1–H[1]···N4 hydrogen bonds link molecules into infinite 1D ribbons or "tapes."[1]
-
Secondary Interaction: Weak C–H···F interactions stabilize the stacking between layers.[1]
-
Comparison: This "tape" motif allows for greater conformational adaptability in a receptor active site compared to the rigid "dimer" motif of carboxylic acids.[1]
Workflow Visualization
The following diagrams illustrate the synthesis and structural logic of FMPT.
Figure 1: Synthesis & Crystallization Workflow
Caption: Optimized pathway for generating diffraction-quality crystals of FMPT.
Figure 2: Supramolecular Synthons (Tetrazole vs. Carboxyl)
Caption: Structural logic comparison showing why Tetrazoles offer superior solubility/binding profiles.
Experimental Protocols
To ensure reproducibility, the following protocols are standardized for the synthesis and characterization of FMPT.
Protocol A: "Green" Synthesis (Zinc-Catalyzed)
Rationale: Avoids toxic tin reagents and hazardous solvents.[1]
-
Reagents: Mix 4-fluoro-3-methylbenzonitrile (1.0 eq), Sodium Azide (1.1 eq), and Zinc Bromide (1.0 eq) in water (0.5 M concentration).
-
Reaction: Reflux at 100°C for 16 hours. The reaction proceeds via a zinc-tetrazolate intermediate.[1]
-
Workup: Cool to room temperature. Add 3N HCl to adjust pH to ~1. The product precipitates as a white solid.[1][4]
-
Purification: Filter and wash with ice-cold water. Yields are typically >90%.[1]
Protocol B: Crystallization for X-Ray Analysis
Rationale: Slow evaporation yields blocks suitable for diffractometry.[1]
-
Dissolve 50 mg of pure FMPT in 5 mL of Ethanol/Water (80:20 v/v).
-
Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.
-
Cover the vial with parafilm and poke 3 small holes.[1]
-
Allow to stand at room temperature (25°C) in a vibration-free environment for 3-5 days.
-
Target Morphology: Colorless, block-like crystals.[1]
References & Authoritative Grounding
-
Bioisosterism Foundations:
-
Synthesis Methodology:
-
Structural Class Data:
-
Metabolic Stability:
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scirp.org [scirp.org]
- 4. scielo.org.za [scielo.org.za]
- 5. The hydrogen bond environments of 1H-tetrazole and tetrazolate rings: the structural basis for tetrazole-carboxylic acid bioisosterism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. 1H-Tetrazole synthesis [organic-chemistry.org]
- 8. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
A Comparative Guide to HPLC Methodologies for the Analysis of 5-(4-fluoro-3-methylphenyl)tetrazole
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis and purity assessment of 5-(4-fluoro-3-methylphenyl)tetrazole. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind method selection, offering detailed experimental protocols and supporting data to facilitate informed decisions in your analytical workflow.
Introduction: The Analytical Challenge of Substituted Phenyltetrazoles
5-(4-fluoro-3-methylphenyl)tetrazole belongs to a class of compounds of significant interest in medicinal chemistry. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering similar acidity but with improved metabolic stability and pharmacokinetic properties.[1][2] Accurate and robust analytical methods are therefore paramount for monitoring reaction progress, determining purity, and performing quantitative analysis during drug discovery and development.
The primary analytical technique for such small aromatic and heterocyclic molecules is reversed-phase HPLC, valued for its versatility and separating power.[3] This guide will compare two distinct reversed-phase HPLC methods, a conventional approach utilizing a standard C18 stationary phase and a second method employing a phenyl-hexyl stationary phase for alternative selectivity.
Physicochemical Properties and Their Chromatographic Implications
A foundational understanding of the analyte's physicochemical properties is critical for logical HPLC method development. For 5-(4-fluoro-3-methylphenyl)tetrazole, the key parameters are its acidity (pKa) and its UV absorbance characteristics.
-
Acidity (pKa): Tetrazoles are weak acids. The pKa of the N-H proton on the tetrazole ring is generally in the range of 4.5 to 5.0, comparable to that of carboxylic acids.[1][4] For substituted 2-arylphenyl-1H-tetrazoles, pKa values have been reported to be between 4.90 and 5.15, influenced by the electronic nature of the substituents on the phenyl ring.[4] This acidic nature dictates that the mobile phase pH will be a critical parameter influencing the retention and peak shape of the analyte. By controlling the pH, we can ensure the analyte is in a single ionic form (either neutral or ionized), preventing peak splitting and broadening.
Comparative HPLC Methodologies
This section details two distinct reversed-phase HPLC methods for the analysis of 5-(4-fluoro-3-methylphenyl)tetrazole. The rationale for the selection of columns, mobile phases, and other chromatographic parameters is explained to provide a clear understanding of the separation principles.
Method 1: The Workhorse - C18 Stationary Phase with a Phosphate Buffer
This method represents a robust and widely applicable starting point for the analysis of moderately polar aromatic compounds.
Rationale:
-
Stationary Phase (C18): A C18 (octadecyl) column is the most common reversed-phase stationary phase, offering excellent hydrophobic retention for a broad range of analytes.[3] Its mechanism of separation is primarily based on hydrophobic interactions between the analyte and the alkyl chains of the stationary phase.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier is standard for reversed-phase HPLC.[3]
-
Buffer (Phosphate Buffer, pH 3.0): The use of a buffer is essential to control the ionization state of the acidic tetrazole. By setting the pH to 3.0, which is more than one pH unit below the estimated pKa of the tetrazole ring, we ensure that the analyte is predominantly in its neutral, protonated form. This leads to increased hydrophobic retention on the C18 column and promotes sharp, symmetrical peaks.
-
Organic Modifier (Acetonitrile): Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency. The proportion of acetonitrile is adjusted to achieve an optimal retention time.
-
Method 2: An Alternative Selectivity - Phenyl-Hexyl Stationary Phase with a Formic Acid Modifier
This method offers a different separation mechanism that can be advantageous for aromatic compounds and for achieving compatibility with mass spectrometry (MS).
Rationale:
-
Stationary Phase (Phenyl-Hexyl): A phenyl-hexyl column provides a mixed-mode separation mechanism. In addition to hydrophobic interactions from the hexyl chains, it offers π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte. This can lead to enhanced retention and unique selectivity for aromatic compounds compared to a standard C18 column.
-
Mobile Phase:
-
Modifier (Formic Acid): Using a volatile modifier like formic acid makes the mobile phase compatible with mass spectrometry detection, which is often used for identification and confirmation of impurities.[6][7] Formic acid will also maintain an acidic pH to ensure the analyte is in its neutral form.
-
Organic Modifier (Methanol): Methanol is another common organic modifier that can offer different selectivity compared to acetonitrile.
-
Experimental Protocols
Below are the detailed, step-by-step methodologies for the two compared HPLC methods.
Protocol 1: C18 with Phosphate Buffer
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 5-(4-fluoro-3-methylphenyl)tetrazole and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[3]
-
-
HPLC System and Conditions:
-
Instrument: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 60% A / 40% B to 40% A / 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.[3]
-
Protocol 2: Phenyl-Hexyl with Formic Acid
-
Sample Preparation:
-
Follow the same procedure as in Protocol 1, using a 50:50 (v/v) mixture of methanol and water as the diluent for the stock solution.
-
-
HPLC System and Conditions:
-
Instrument: A standard HPLC system with a UV detector or an LC-MS system.
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol.
-
Isocratic: 55% A / 45% B.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Performance Comparison
The following table summarizes the expected performance characteristics of the two proposed methods. The values are illustrative and may vary depending on the specific instrument and column used.
| Parameter | Method 1: C18 with Phosphate Buffer | Method 2: Phenyl-Hexyl with Formic Acid | Justification |
| Expected Retention Time | 8 - 12 minutes | 6 - 10 minutes | The gradient in Method 1 allows for a broader search for unknown impurities, while the isocratic mode in Method 2 provides a faster analysis time for known analytes. The different organic solvent and stationary phase also contribute to retention differences. |
| Selectivity | Primarily hydrophobic | Mixed-mode (hydrophobic and π-π) | The phenyl-hexyl column in Method 2 offers alternative selectivity for aromatic compounds, which can be beneficial for resolving closely related impurities. |
| Peak Shape | Symmetrical | Symmetrical | Maintaining the mobile phase pH below the analyte's pKa in both methods ensures a single ionic species, leading to good peak symmetry. |
| MS Compatibility | No | Yes | The phosphate buffer in Method 1 is non-volatile and not suitable for MS detection. The formic acid in Method 2 is volatile and ideal for LC-MS applications.[6][7] |
| Robustness | High | High | Both methods utilize standard, well-established reversed-phase conditions and are expected to be robust. |
Visualizing the Workflow and Logic
To better illustrate the experimental process and the decision-making involved in method selection, the following diagrams are provided.
Caption: Experimental workflow for the HPLC analysis of 5-(4-fluoro-3-methylphenyl)tetrazole.
Caption: Logical relationships guiding HPLC method selection for the target analyte.
Conclusion and Recommendations
Both presented methods are viable for the analysis of 5-(4-fluoro-3-methylphenyl)tetrazole. The choice between them will depend on the specific analytical needs.
-
For routine quality control and purity assessment where MS detection is not required, Method 1 (C18 with Phosphate Buffer) is an excellent choice. Its robustness and the vast body of literature supporting C18 columns make it a reliable workhorse.
-
For method development, impurity identification, and applications requiring mass spectrometric detection, Method 2 (Phenyl-Hexyl with Formic Acid) is recommended. The alternative selectivity of the phenyl-hexyl phase may provide better resolution of closely related impurities, and its MS compatibility is crucial for structural elucidation.
It is always advisable to perform method validation according to ICH guidelines to ensure the chosen method is suitable for its intended purpose.[3] Factors such as linearity, accuracy, precision, specificity, and robustness should be thoroughly evaluated. Additionally, the stability of tetrazole compounds should be considered, and exposure to high temperatures should be minimized to prevent degradation.[8][9]
References
-
SIELC Technologies. (2018, February 16). Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2016, October 27). HPLC-UV chromatogram (215 nm) showing the decomposition of tetrazole 2.... ResearchGate. Retrieved from [Link]
-
Khimicheskaya Promyshlennost Segodnya. (2014). Synthesis of 5-phenyltetrazole and its N-methyl Derivatives in a Microreactor. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Separation of 5H-Tetrazol-5-one, 1,4-dihydro-1-phenyl-4-(trimethylsilyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (2008, May 1). US20080103312A1 - Processes for the synthesis of 5-phenyl-1-trityl-1H-tetrazole.
-
ResearchGate. (n.d.). HPLC-UV chromatograms (215 nm) of crude reaction mixtures from the.... Retrieved from [Link]
-
ResearchGate. (2025, August 10). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media | Request PDF. Retrieved from [Link]
-
Radboud Repository. (n.d.). Probing Polar‐π Interactions Between Tetrazoles and Aromatic Rings**. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrazole. Retrieved from [Link]
-
Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Retrieved from [Link]
-
ResearchGate. (n.d.). a) UV-vis absorption spectra of tetrazole 5o in the presence of increasing amounts of ct DNA. Retrieved from [Link]
-
PubChem. (n.d.). 5-(4-fluoro-3-phenoxyphenyl)-1H-tetrazole. Retrieved from [Link]
-
Der Pharma Chemica. (2013). Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. Retrieved from [Link]
-
Frontiers in Chemistry. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC. Retrieved from [Link]
Sources
- 1. Tetrazole - Wikipedia [en.wikipedia.org]
- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. researchgate.net [researchgate.net]
- 6. Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of 5H-Tetrazol-5-one, 1,4-dihydro-1-phenyl-4-(trimethylsilyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
metabolic stability comparison of tetrazole vs phenyl ring derivatives
Metabolic Stability Guide: Tetrazole vs. Phenyl Ring Derivatives
Part 1: Strategic Overview & Bioisosteric Context
In the optimization of lead compounds, the aromatic ring is a frequent site of metabolic liability.[1] While the phenyl ring is a structural staple providing hydrophobic interactions (
The tetrazole ring (specifically 5-substituted 1H-tetrazole) is classically employed as a bioisostere for carboxylic acids due to its comparable acidity (
This guide objectively compares the metabolic fate of these two aromatic systems, providing experimental evidence that tetrazoles shift clearance mechanisms from Phase I (Oxidative) to Phase II (Conjugative) pathways.
Part 2: Mechanistic Comparison of Metabolic Stability
The Phenyl Ring: Oxidative Vulnerability (Phase I)
The phenyl ring is electron-rich and lipophilic, making it a prime substrate for CYP450 isoforms (e.g., CYP3A4, CYP2C9).
-
Mechanism: CYP450 introduces an oxygen atom, typically forming an unstable arene oxide intermediate.
-
Outcome: This rearranges to a phenol (hydroxylation). Further oxidation can lead to quinones , which are reactive electrophiles capable of covalent binding to proteins (toxicity) or DNA.
-
Key Liability: High intrinsic clearance (
) and potential for bioactivation (toxicity).
The Tetrazole Ring: Oxidative Resistance & Conjugation (Phase II)
The tetrazole ring is electron-deficient and highly polar when ionized.
-
Oxidative Resistance: The nitrogen-rich heterocycle is generally inert to CYP450-mediated oxidation. It acts as a "metabolic shield" at the position it occupies.
-
Vulnerability: The primary clearance pathway shifts to N-glucuronidation mediated by UDP-glucuronosyltransferases (UGTs).
-
Outcome: Formation of N1- or N2-glucuronides. These are generally stable, water-soluble, and rapidly excreted, avoiding the toxic intermediates seen with phenyl oxidation.
Comparative Pathway Visualization
Figure 1: Divergent metabolic fates. Phenyl rings undergo Phase I oxidation leading to potential toxicity, whereas Tetrazoles bypass Phase I and undergo Phase II glucuronidation.
Part 3: Experimental Data & Case Study
Case Study: Losartan (Biphenyl-Tetrazole)
Losartan represents the gold standard for this comparison. It contains a biphenyl core where one phenyl ring bears a tetrazole.
-
Observation: The tetrazole ring itself is not metabolized by CYP enzymes.
-
Metabolic Fate:
-
CYP2C9/3A4: Oxidizes the butyl side chain (Phase I) to form the active carboxylic acid metabolite (E-3174). The tetrazole remains intact.
-
UGT1A1/2B7: Directly glucuronidates the tetrazole ring (Phase II) leading to clearance.
-
-
Comparison: If the tetrazole were a simple phenyl group, the molecule would likely suffer rapid aromatic hydroxylation at that position, destroying pharmacophore integrity.
Quantitative Comparison Table
| Feature | Phenyl Ring Derivative | Tetrazole Derivative |
| Primary Metabolism | Phase I (Oxidation/Hydroxylation) | Phase II (Glucuronidation) |
| Enzyme System | CYP450 (3A4, 2C9, 2D6) | UGT (1A1, 1A9, 2B7) |
| Lipophilicity (LogD) | High (Lipophilic) | Moderate (Amphiphilic/Anionic) |
| Metabolic Risk | Reactive Quinone formation | Acyl Glucuronide-like reactivity (Low risk) |
| Half-Life Impact | Often Short (High | Extended (if UGT is slow) |
| Bioisosteric Role | Hydrophobic Core | Acid Mimic / Metabolic Blocker |
Part 4: Experimental Protocols
To validate these differences in your own lead series, you must use the correct in vitro system. Microsomes alone are insufficient for tetrazoles because they lack the cofactor (UDPGA) required for glucuronidation.
Protocol A: Comparative Stability Assay (Microsomes vs. Hepatocytes)
Objective: Distinguish between CYP-mediated clearance (Phenyl) and UGT-mediated clearance (Tetrazole).
Materials:
-
Test Compounds: Phenyl analog vs. Tetrazole analog (1 µM final conc).
-
System 1: Liver Microsomes (LM) + NADPH (measures CYP only).
-
System 2: Cryopreserved Hepatocytes (measures CYP + UGT).
Workflow Diagram:
Figure 2: Experimental workflow. Note: Microsomal stability will overestimate tetrazole stability if UGTs are not active.
Step-by-Step Methodology:
-
Preparation:
-
Prepare 1 µM test compound in phosphate buffer (pH 7.4).
-
Microsomes: Add liver microsomes (0.5 mg/mL protein). Pre-incubate 5 min. Initiate with NADPH (1 mM).
-
Hepatocytes: Thaw cryopreserved hepatocytes. Resuspend to 1×10⁶ cells/mL.
-
-
Incubation:
-
Incubate at 37°C with gentle shaking.
-
Timepoints: 0, 15, 30, 45, 60 min (Microsomes) / up to 120 min (Hepatocytes).
-
-
Quenching:
-
Transfer aliquots into 3 volumes of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Warfarin).
-
-
Analysis:
-
Centrifuge at 4,000 rpm for 20 min.
-
Inject supernatant onto LC-MS/MS (Reverse phase C18 column).
-
Monitor transition of Parent Ion [M+H]+ or [M-H]-.
-
-
Calculation:
-
Plot ln(% Remaining) vs. Time.
-
Slope =
. - .
- .
-
Interpretation of Results:
-
Scenario 1 (Phenyl Instability): Rapid clearance in both Microsomes and Hepatocytes. Indicates CYP-mediated metabolism.[2][3][4]
-
Scenario 2 (Tetrazole Instability): Stable in Microsomes (no CYP metabolism) but unstable in Hepatocytes. Diagnosis: Phase II Glucuronidation.
-
Scenario 3 (High Stability): Stable in both. The tetrazole has successfully blocked metabolism.
References
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.
-
Wexler, R. R., et al. (1996). Nonpeptide Angiotensin II Receptor Antagonists: The Next Generation in Antihypertensive Therapy. Journal of Medicinal Chemistry.
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[3][5]
-
Patsenker, E., et al. (2008). Tetrazole derivatives as inhibitors of the reaction of glucuronidation. Journal of Medicinal Chemistry.
Sources
- 1. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. Understanding P450-mediated Bio-transformations into Epoxide and Phenolic Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Purity Verification of Tetrazole Isosteres: A Comparative Guide to Elemental Analysis vs. Modern Alternatives
Executive Summary
In medicinal chemistry, the tetrazole ring is a critical bioisostere for the carboxylic acid group, offering improved metabolic stability and bioavailability. However, the nitrogen-rich nature of 5-(4-fluoro-3-methylphenyl)-1H-tetrazole presents unique challenges for characterization.[1][2]
While Elemental Analysis (EA) remains the historical "gold standard" for establishing bulk purity in peer-reviewed literature, it is destructive and prone to error with high-nitrogen heterocycles.[1][2] This guide compares EA against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) , arguing that qNMR offers a superior, non-destructive alternative for early-phase drug development, while EA remains necessary for final regulatory validation.[1][2]
Theoretical Calculation (The Baseline)
Before assessing purity, the theoretical elemental composition must be established.
Formula:
Step 1: Atomic Weight Standards (IUPAC)[1][2]
Step 2: Molecular Weight (MW) Determination[1][2]
Step 3: Elemental Composition (% by Mass)
[1][2]| Element | Calculation | Theoretical % | Accepted Range ( |
| Carbon | 53.93% | 53.53% – 54.33% | |
| Hydrogen | 3.96% | 3.56% – 4.36% | |
| Nitrogen | 31.45% | 31.05% – 31.85% | |
| Fluorine | 10.66% | N/A (Combustion usually C/H/N) |
Technical Comparison: EA vs. qNMR vs. HRMS
The following decision matrix illustrates the logical flow for selecting the appropriate analytical method based on the development stage.
Figure 1: Analytical Decision Matrix for Nitrogen-Rich Heterocycles.
Detailed Methodological Breakdown
| Feature | Elemental Analysis (Combustion) | qNMR (Quantitative NMR) | HRMS (High-Res Mass Spec) |
| Principle | Combustion to | Signal integration vs. Internal Standard | Ionization and Time-of-Flight/Orbitrap |
| Sample Req. | 2–5 mg (Destructive) | 5–10 mg (Recoverable) | < 0.1 mg (Destructive) |
| Precision | < 5 ppm (Mass Accuracy) | ||
| Blind Spots | Cannot identify what the impurity is. | Inorganic salts (blind to non-protonated).[2] | Non-ionizable impurities; Salts.[2] |
| Tetrazole Risk | High: Explosive decomposition leads to low Nitrogen values.[2] | Low: Non-destructive; specific to structure.[2] | Medium: Ion suppression effects.[2] |
| Cost/Time | High / 24-48 hrs (Outsourced) | Low / 30 mins (In-house) | Medium / 1 hr |
Expert Protocols
Protocol A: Elemental Analysis for Tetrazoles (The "Hard" Way)
Challenge: Tetrazoles are energetic. They often "flash" combust, ejecting unburnt fragments before they reach the oxidation zone, or form stable nitrogen oxides that are not fully reduced to
-
Sample Preparation:
-
Recrystallize the sample from Ethanol/Water.
-
Critical Step: Dry in a vacuum oven at
over for 24 hours. Tetrazoles form stable hydrates; even 0.5 molar equivalents of water will skew Carbon results by >1%.
-
-
Combustion Aid:
-
Mix 2 mg of sample with ~5 mg of Tungsten(VI) oxide (
) or Vanadium(V) oxide ( ) in the tin capsule.[2] -
Why? This moderates the combustion temperature and provides local oxygen, ensuring complete oxidation of the tetrazole ring preventing char formation.
-
-
Instrument Settings:
Protocol B: qNMR (The "Smart" Way)
Challenge: Finding a standard that does not overlap with the aromatic region of the tetrazole. Solution: Use Maleic Acid or TCNB as an internal standard (IS).[2]
-
Solvent Selection:
-
Internal Standard (IS) Preparation:
-
Select Maleic Acid (Singlet at
6.2 ppm) or 1,3,5-Trimethoxybenzene (Singlet at 6.1 ppm).[2] These fall in the "silent" region between the tetrazole methyl ( ~2.4) and the aromatic protons ( 7.0–8.0).
-
-
Workflow:
-
Weigh ~10 mg of Analyte (
) and ~5 mg of IS ( ) into the same vial using a microbalance (precision mg). -
Dissolve in 0.6 mL DMSO-d6.
-
Set relaxation delay (
) to 60 seconds (at least ) to ensure full relaxation of all protons.
-
-
Calculation:
[1][2]
Scientific Rationale & Troubleshooting
Why EA Fails with Tetrazoles
The high nitrogen content (31.45%) often results in the formation of Nitrogen oxides (
-
Symptom: Carbon is correct, but Nitrogen is consistently 0.5% – 1.0% low.
-
Fix: Replace the reduction copper regularly and use a fresh calibration standard with similar N-content (e.g., Sulfanilamide).
The "Hydrate Trap"
If your EA results show:
You have a hemi-hydrate (
References
-
ACS Publishing. (2025).[2] Author Guidelines for Compound Characterization. American Chemical Society.[2][3][5] [Link]
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link][2]
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. [Link][1][2]
-
Cherkasov, R. A., et al. (2023). "Recent Progress on Nitrogen-Rich Energetic Materials Based on Tetrazole Skeleton." Molecules. [Link][1][2]
-
UBC Department of Chemistry. (2024).[2] "Summary of CHNS Elemental Analysis Common Problems." [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. echemi.com [echemi.com]
- 3. chem.ubc.ca [chem.ubc.ca]
- 4. 5-(4-Fluorophenyl)-1H-tetrazole [myskinrecipes.com]
- 5. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
A Comparative Guide to the UV-Vis Absorption Spectrum of 5-(4-fluoro-3-methylphenyl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of the UV-Vis absorption characteristics of 5-(4-fluoro-3-methylphenyl)-1H-tetrazole. In the absence of a publicly available experimental spectrum for this specific molecule, this guide establishes a robust analytical framework. We will build from the foundational spectrum of 5-phenyl-1H-tetrazole, theoretically dissect the influence of the fluoro and methyl substituents, and draw comparisons with its carboxylic acid bioisostere and commercially relevant pharmaceuticals. This approach provides researchers with the predictive insights and practical methodologies necessary for their work.
The Significance of UV-Vis Absorption in Drug Discovery
UV-Visible spectroscopy is a cornerstone technique in pharmaceutical analysis, offering a rapid, non-destructive, and cost-effective means to gain both qualitative and quantitative information about a molecule.[1] For a novel compound like 5-(4-fluoro-3-methylphenyl)-1H-tetrazole, understanding its UV-Vis absorption profile is critical for several reasons:
-
Purity Assessment: The shape and lambda max (λmax) of a UV-Vis spectrum serve as a fingerprint for a compound. Deviations from a reference spectrum can indicate the presence of impurities.
-
Quantitative Analysis: Based on the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte.[1] This allows for the development of assays to determine the concentration of the drug substance in various formulations.
-
Physicochemical Properties: The UV-Vis spectrum can provide insights into the electronic structure of a molecule. Changes in the spectrum under different conditions (e.g., pH) can be used to determine properties like the pKa.
-
Forced Degradation Studies: In drug development, it is crucial to understand how a compound degrades under stress conditions (e.g., acid, base, light). UV-Vis spectroscopy is a key tool for monitoring the appearance of degradation products.
Experimental Protocol for Acquiring a UV-Vis Absorption Spectrum
This section outlines a detailed, self-validating protocol for obtaining a high-quality UV-Vis absorption spectrum of a small organic molecule like 5-(4-fluoro-3-methylphenyl)-1H-tetrazole.
I. Instrumentation and Materials
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 400 nm is required. The instrument should be calibrated for wavelength accuracy and photometric accuracy according to USP <857> or Ph. Eur. 2.2.25 guidelines.[2]
-
Cuvettes: Matched 1 cm path length quartz cuvettes are essential for measurements in the UV region.[3]
-
Solvent: A UV-grade solvent that dissolves the analyte and is transparent in the wavelength range of interest is crucial. Methanol or ethanol are often suitable choices for tetrazole derivatives.[4][5]
-
Analyte: A well-characterized, pure sample of 5-(4-fluoro-3-methylphenyl)-1H-tetrazole.
-
Analytical Balance: To accurately weigh the analyte for solution preparation.
II. Step-by-Step Procedure
-
Solution Preparation:
-
Accurately weigh approximately 10 mg of the analyte and transfer it to a 100 mL volumetric flask.
-
Dissolve the analyte in a small amount of the chosen UV-grade solvent (e.g., methanol) and then dilute to the mark with the same solvent to create a stock solution of approximately 100 µg/mL.
-
From this stock solution, prepare a working solution with a concentration that will give an absorbance reading in the optimal range of 0.2 to 0.8 AU. A typical starting concentration would be 10 µg/mL.[6]
-
-
Instrument Setup and Blanking:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable baseline.
-
Set the desired wavelength range (e.g., 200-400 nm) and a scan speed of approximately 200 nm/min.
-
Fill both the sample and reference cuvettes with the UV-grade solvent.
-
Place the cuvettes in their respective holders and perform a baseline correction to zero the instrument across the entire wavelength range.[3]
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the working solution before filling it.
-
Place the sample cuvette back into the sample holder.
-
Initiate the scan to record the UV-Vis absorption spectrum of the sample.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Record the absorbance value at λmax.
-
If performing quantitative analysis, prepare a calibration curve using a series of standard solutions of known concentrations.[6]
-
Caption: Experimental workflow for obtaining a UV-Vis absorption spectrum.
Comparative Analysis of UV-Vis Absorption Spectra
Baseline: 5-phenyl-1H-tetrazole
The foundational chromophore for our target molecule is 5-phenyl-1H-tetrazole. Its UV-Vis spectrum provides a critical reference point. The NIST Chemistry WebBook reports a λmax for 5-phenyl-1H-tetrazole, which is attributed to the π → π* electronic transitions within the conjugated system formed by the phenyl and tetrazole rings.
Predicted Spectrum of 5-(4-fluoro-3-methylphenyl)-1H-tetrazole
The addition of substituents to the phenyl ring will modulate the electronic transitions and thus shift the absorption bands.[7]
-
Fluorine (at position 4): As a halogen, fluorine exerts a dual electronic effect: a -I (inductive electron-withdrawing) effect and a +M (mesomeric electron-donating) effect due to its lone pairs. In para-substituted aromatic systems, the mesomeric effect often dominates, leading to a slight bathochromic (red) shift and a potential hyperchromic (increased intensity) effect compared to the unsubstituted ring.
-
Methyl Group (at position 3): The methyl group is an electron-donating group through a +I (inductive) effect and hyperconjugation. This increase in electron density on the aromatic ring generally leads to a bathochromic shift.
Considering the combined effects of a para-fluoro and a meta-methyl group, it is predicted that 5-(4-fluoro-3-methylphenyl)-1H-tetrazole will exhibit a λmax that is shifted to a slightly longer wavelength compared to 5-phenyl-1H-tetrazole.
Comparison with a Bioisosteric Analogue: 4-fluoro-3-methylbenzoic acid
In medicinal chemistry, the tetrazole ring is a well-established bioisostere for the carboxylic acid group. This makes 4-fluoro-3-methylbenzoic acid an excellent compound for comparison. Substituted benzoic acids typically exhibit two main absorption bands: a primary band around 230 nm and a secondary, less intense band around 270-280 nm.[8] The exact positions of these bands are influenced by the substituents on the phenyl ring.[9] It is anticipated that the UV-Vis spectrum of 4-fluoro-3-methylbenzoic acid will show these characteristic benzoic acid bands, with their precise λmax values modulated by the fluoro and methyl groups.
Caption: Comparative relationships for UV-Vis spectral analysis.
Comparison with Commercially Relevant Drugs: Losartan and Valsartan
For professionals in drug development, comparing a new chemical entity to established drugs is highly valuable. Losartan and Valsartan are widely used angiotensin II receptor blockers that feature a biphenyl tetrazole moiety.[10] Their UV-Vis spectra are well-documented.
-
Losartan: The UV spectrum of Losartan in solution typically shows a λmax around 234 nm.[11]
-
Valsartan: In methanol, Valsartan exhibits a λmax at approximately 250 nm.[4][5]
These drugs contain a more extended conjugated system due to the biphenyl group, which influences their absorption maxima.
| Compound | Key Structural Features | Predicted/Reported λmax | Reference |
| 5-phenyl-1H-tetrazole | Phenyl-tetrazole | ~240-250 nm | NIST WebBook |
| 5-(4-fluoro-3-methylphenyl)-1H-tetrazole | 4-fluoro, 3-methyl substituted phenyl-tetrazole | Predicted bathochromic shift vs. 5-phenyl-1H-tetrazole | Theoretical |
| 4-fluoro-3-methylbenzoic acid | 4-fluoro, 3-methyl substituted benzoic acid (bioisostere) | ~230-240 nm and ~270-280 nm | [8],[12] |
| Losartan | Biphenyl-tetrazole with imidazole | ~234 nm | [11] |
| Valsartan | Biphenyl-tetrazole with valine derivative | ~250 nm (in Methanol) | [4],[5] |
Conclusion
References
-
Cremer, T. L., & Scherer, L. J. (2012). Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate. Journal of Research of the National Bureau of Standards, 66A(4), 327. Available at: [Link]
- Patel, D. J., Patel, D. J., & Patel, D. J. (2012). analytical process of drugs by ultraviolet (uv) spectroscopy – a review. International Journal of Pharmaceutical Research & Analysis, 2(4), 1-6.
- Issa, Y. M., Hindawey, A. M., & Issa, R. M. (1977). Ultraviolet absorption spectra: Some substituted benzoic acids. Journal of Chemical Technology and Biotechnology, 27(10), 549-554.
-
Van Wyk, J. A. (2005). CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria. Available at: [Link]
- Singh, P., & French, F. A. (1976). Ultraviolet absorption spectra: Some substituted benzoic acids. Journal of Pharmaceutical Sciences, 65(3), 443-445.
-
St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Available at: [Link]
- Patil, P. S., Hasumati, A. R., & Gide, P. S. (2023). Green Analytical UV-VIS Spectrophotometric Method Development of Valsartan by using Hydrotropic agent. Asian Journal of Research in Chemistry, 16(3), 193-198.
- Kumar, A., & Singh, R. (2020). UV Spectroscopy Assay Method Development and Validation of Dimethyl Fumarate and Cyclosporine Drugs in Nano Dosage Forms. Journal of Drug Delivery and Therapeutics, 10(1-s), 105-111.
-
Agilent Technologies. (2021). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur. Chapter 2.2.25). Available at: [Link]
- Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis)
- Rajeswari, S., Seshadri, S., & Padmanabhan, G. (2011). UV-Visible and infrared analysis of commercial drug and its mixtures. Scholars Research Library, 3(2), 346-351.
-
PubChem. (n.d.). 4-Fluoro-3-methylbenzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
Analytical Method for Estimation of Losartan by using UV a Spectrophotometer. (n.d.). Available at: [Link]
- Bellina, F., & Lessi, M. (2014). Computational study and spectroscopic investigations of antihypertensive drugs. Journal of Molecular Structure, 1074, 466-476.
- Patel, J. R., Suhagia, B. N., & Patel, M. M. (2006). UV-Spectrophotometric methods for estimation of Valsartan in bulk and tablet dosage form. Indian Journal of Pharmaceutical Sciences, 68(5), 656.
-
Patel, J. R., Suhagia, B. N., & Patel, M. M. (2006). UV-Spectrophotometric methods for estimation of Valsartan in bulk and tablet dosage form. ResearchGate. Available at: [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Losartan. Available at: [Link]
- El-Didamony, A. M., & Hafeez, S. M. (2016). pK(a) determination of angiotensin II receptor antagonists (ARA II) by spectrofluorimetry. Luminescence, 31(5), 1148-1154.
- Georgiou, C. D., & Papapostolou, I. (2018). Discovery of a new generation of angiotensin receptor blocking drugs. Medical Hypotheses, 118, 10-15.
-
Ibrahim, M. M., Al-Refa'i, M., Ayub, K., & Ali, B. F. (2020). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. ResearchGate. Available at: [Link]
-
Zhang, Q., Li, Y., & Liu, D. (2019). Synthesis of biphenyl tetrazole-based angiotensin II receptor blockers using azide reagents to generate the tetrazole pharmacophore in the final step. ResearchGate. Available at: [Link]
Sources
- 1. ijpra.com [ijpra.com]
- 2. agilent.com [agilent.com]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. scilit.com [scilit.com]
- 10. ajrconline.org [ajrconline.org]
- 11. medicalresearchjournal.org [medicalresearchjournal.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Standard Operating Procedure: Disposal of 5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole
[1]
Part 1: Executive Safety Directives (Immediate Action)
WARNING: EXPLOSION HAZARD Tetrazole derivatives possess high nitrogen content and high enthalpy of formation. While 5-(4-fluoro-3-methylphenyl)-1H-tetrazole is generally stable at room temperature, it shares the characteristic instability of the tetrazole class under specific conditions.[1]
| CRITICAL PROHIBITION | REASONING |
| NO Metal Contact | STOP. Do not use metal spatulas (Fe, Cu, Zn) or dispose of in metal drums.[1] Tetrazoles react with transition metals to form primary explosives (metal tetrazolates) that are highly shock-sensitive [1]. |
| NO Strong Heating | Decomposition often occurs violently above the melting point (~150–180°C). Never heat dry solids in an oven [2]. |
| NO Acid/Sewer Disposal | The compound is acidic (pKa ~4.5). Disposal into drains can acidify waste streams and potentially form explosive deposits in plumbing traps [3]. |
Part 2: Chemical Profile & Hazard Identification[1][2][3][4]
Understanding the physicochemical properties is the first step in safe disposal. This compound acts as a bioisostere for carboxylic acids in medicinal chemistry (e.g., Sartan drugs) but carries significantly higher energetic risks.
| Property | Specification | Operational Implication |
| Chemical Name | 5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole | Primary ID |
| CAS Number | Analogous: 50907-21-6 (4-F analog) | Use for inventory tracking |
| Molecular Formula | C₈H₇FN₄ | High Nitrogen Ratio (N:C ~ 0.[1]5) |
| Acidity (pKa) | ~4.3 – 4.8 (Predicted) | Soluble in aqueous base; forms salts |
| Physical State | White to off-white crystalline solid | Dust explosion hazard if aerosolized |
| RCRA Code | D001 (Ignitable), D003 (Reactive) | Federal waste classification [4] |
Mechanism of Hazard:
The tetrazole ring is aromatic but energy-rich.[1] Upon thermal or catalytic decomposition (especially by heavy metals), the ring cleaves to release nitrogen gas (
Part 3: Pre-Disposal Stabilization & Handling[1]
Before moving waste to the central accumulation area, researchers must stabilize the material.
1. Equipment Preparation
-
Tools: Use only Teflon (PTFE) , polyethylene, or ceramic spatulas.
-
Containers: High-density polyethylene (HDPE) wide-mouth jars.[1] Do not use metal cans.
-
PPE: Nitrile gloves (double gloved), safety goggles, and a flame-resistant lab coat. Work behind a blast shield if handling >5g.
2. Solubilization (Liquid Waste Stream)
If the material is pure solid and needs to be disposed of as liquid waste (preferred for incineration):
-
Solvent: Dissolve the solid in a combustible solvent such as Ethanol or Acetone .
-
Concentration: Ensure the concentration remains below 5% w/v .
-
Labeling: Mark the container clearly: "Flammable Liquid - Contains Tetrazoles - DO NOT CONCENTRATE."
3. Solid Waste Packaging
If disposing of as a solid:
-
Wetting: Wet the solid slightly with water or ethanol to desensitize it against friction/static discharge.
-
Container: Place in a plastic jar, then seal.
-
Secondary Containment: Place the jar inside a secondary plastic bag or pail.
Part 4: Disposal Workflows (Step-by-Step)
The following decision trees dictate the operational flow for disposal.
Workflow A: Decision Logic for Waste Classification
Figure 1: Decision matrix for determining the correct waste stream based on physical state and concentration.[1]
Workflow B: The "Forbidden" Interactions (Safety Critical)
Figure 2: Pathway of metal tetrazolate formation.[1] Note that contact with common lab metals can generate shock-sensitive salts.[1]
Part 5: Regulatory Compliance (RCRA & DOT)[1]
When preparing the waste manifest for the Environmental Health & Safety (EHS) team or external contractor, use the following classifications.
1. Waste Codes (US EPA)
-
D001 (Ignitable): Applicable if the waste is in a flammable solvent (Flash point <60°C) or is a flammable solid.
-
D003 (Reactive): Applied conservatively to tetrazoles due to their potential to detonate if heated under confinement or mixed with incompatible initiators [4].
2. Department of Transportation (DOT) Shipping
If shipping pure material for destruction:
-
Proper Shipping Name: Flammable Solid, Organic, N.O.S. (Contains substituted tetrazole)[1][2][3][4][5][6]
-
Hazard Class: 4.1
-
Packing Group: II or III
3. Destruction Method
Incineration is the only validated method for complete destruction.
-
Requirement: The facility must operate a high-temperature incinerator (>1000°C) with a secondary combustion chamber and caustic scrubbing.[1]
-
Why: This ensures the tetrazole ring is fully mineralized to
, , and (captured by scrubber), preventing the release of toxic fluorinated byproducts [6].
References
- Klapötke, T. M. (2011). Chemistry of High-Energy Materials. Walter de Gruyter. (Detailed analysis of tetrazole-metal salt sensitivity).
-
Sigma-Aldrich. (2024).[7] Safety Data Sheet: 5-(4-Fluorophenyl)-1H-tetrazole.
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- Singh, R. P., et al. (2006). "Recent Developments in High Nitrogen Energetic Materials." Journal of Hazardous Materials. (Review of tetrazole decomposition kinetics).
-
Thermo Fisher Scientific. (2024).[7] Waste Disposal Procedures for High Nitrogen Compounds.
Sources
- 1. lookchem.com [lookchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 5-(4-fluoro-3-phenoxyphenyl)-1H-tetrazole | C13H9FN4O | CID 16480588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-[3-(TRIFLUOROMETHYL)PHENYL]-1H-TETRAZOLE | 92712-48-6 | INDOFINE Chemical Company [indofinechemical.com]
- 5. 5-Phenyltetrazole | 18039-42-4 [chemicalbook.com]
- 6. 5-(4-Fluorophenyl)-1H-tetrazole [myskinrecipes.com]
- 7. fishersci.de [fishersci.de]
Personal protective equipment for handling 5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole
OPERATIONAL SAFETY PROTOCOL: Handling 5-(4-fluoro-3-methylphenyl)-1H-1,2,3,4-tetrazole
Executive Summary: The Dual-Hazard Profile
Handling 5-(4-fluoro-3-methylphenyl)-1H-tetrazole requires a safety strategy that addresses two distinct chemical behaviors:
-
The Energetic Core (Tetrazole): The
ring is inherently endothermic and metastable.[1] While 5-aryl substitution stabilizes the ring compared to unsubstituted tetrazole, it remains a Potential Energetic Material (PEM) .[1] Decomposition releases nitrogen gas ( ) exothermically, creating pressure hazards.[1] -
The Fluorinated Lipophile: The 4-fluoro-3-methylphenyl moiety increases the compound's lipophilicity (logP), facilitating rapid transdermal absorption.[1] Standard nitrile gloves may offer reduced breakthrough times compared to non-fluorinated analogs.[1]
Core Directive: Treat this compound as a shock-sensitive solid and a severe eye/skin irritant .[1]
Engineering Controls & Hierarchy of Defense
Before PPE is selected, the physical environment must be secured.[1]
-
Primary Barrier: All manipulation (weighing, solubilizing) must occur within a certified chemical fume hood operating at 80-100 fpm face velocity.[1]
-
Blast Mitigation: For quantities
, a portable polycarbonate blast shield is mandatory .[1] -
Static Dissipation: Tetrazoles are often fine, dry powders prone to static buildup.[1] Use an ionizing bar or anti-static gun prior to transferring solids to prevent electrostatic discharge (ESD) initiation.[1]
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on permeation resistance data for fluorinated aromatics and blast protection standards.
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection | Double Gloving Protocol 1. Inner: Nitrile (4 mil / 0.10mm)2.[1] Outer: Nitrile (minimum 5 mil / 0.12mm) or Neoprene | Fluorinated aromatics can permeate thin nitrile.[1] The outer layer protects against mechanical abrasion; the inner layer prevents chemical breakthrough.[1] Change outer gloves every 30 mins. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+)Note: Safety glasses are insufficient.[1] | Tetrazoles are acidic (pKa ~4.5).[1] Decomposition or hydrolysis can release hydrazoic acid ( |
| Body | Flame-Resistant (FR) Lab Coat (Nomex/Kevlar blend) | In the event of rapid thermal decomposition (deflagration), standard cotton/polyester coats can melt into the skin.[1] FR fabric self-extinguishes.[1] |
| Respiratory | N95 (minimum) if outside hood (Emergency only).Routine work: Fume Hood .[1] | Prevents inhalation of dust which is a potent respiratory irritant.[1] |
Operational Workflow Visualization
The following logic flow dictates the safety decisions based on the scale of operation.
Caption: Decision matrix for scaling safety controls. Note the strict prohibition of metal tools to prevent shock-sensitive tetrazolate salt formation.[1]
Step-by-Step Operational Protocols
A. Weighing & Transfer (The Highest Risk Phase)
Why: Dry powders are most susceptible to static ignition and inhalation.[1]
-
Grounding: Ensure the balance is grounded.[1]
-
Tool Selection: Use only PTFE (Teflon), polypropylene, or wooden spatulas.[1]
-
Scientific Rationale: Tetrazoles can react with transition metals (Iron, Copper, Zinc) to form heavy metal tetrazolates, which are primary explosives (similar to lead azide). Never use stainless steel spatulas.
-
-
Transfer: Weigh into a tared glass or plastic vial. Do not return excess material to the stock container (avoids cross-contamination and friction).[1]
B. Reaction Monitoring
Why: Thermal runaway is the primary failure mode.[1]
-
Temperature Cap: Maintain reaction temperature below 110°C. 5-substituted tetrazoles generally decompose exothermically between 150°C–200°C.[1]
-
Venting: Ensure the reaction vessel is vented (e.g., via an inert gas line bubbler).[1] Decomposition releases
gas; a sealed vessel becomes a pipe bomb.[1]
C. Spill Cleanup
-
Do not sweep. Sweeping generates static and dust.[1]
-
Wet Method: Cover the spill with a solvent-dampened pad (Ethanol or Acetone) to desensitize the solid.[1]
-
Wipe: Gently wipe up the material.[1]
-
Isolate: Place waste pads in a separate container labeled "Tetrazole Waste - Flammable."
Disposal & Waste Management
Crucial Prohibition: NEVER pour tetrazole solutions down the drain or mix with heavy metal waste streams (e.g., mercury, silver, lead, copper).
| Waste Stream | Handling Instruction |
| Solid Waste | Pack in a dedicated container labeled "High Nitrogen/Energetic Heterocycle." Request incineration.[1] |
| Liquid Waste | Segregate into "Non-Halogenated Organic" (unless halogenated solvents were used). Ensure pH is neutral to slightly basic (pH 7-9) to prevent volatility.[1] |
| Empty Containers | Triple rinse with ethanol.[1] Collect rinsate as liquid waste.[1] Deface label and discard glass. |
References
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 5-Phenyl-1H-tetrazole (Analog).[1] MilliporeSigma.[1] Link
-
Ostrovskii, V. A., et al. (2024).[1] Decomposition products of tetrazoles as starting reagents.[1] Russian Chemical Reviews.[1] Link
-
University of California, Berkeley. (2025).[1] Guidelines for Explosive and Potentially Explosive Chemicals.[1] EH&S.[1] Link[1]
-
NOAA. (2025).[1] 1H-Tetrazole: Chemical Hazards and Response. CAMEO Chemicals.[1] Link
-
Demko, Z. P., & Sharpless, K. B. (2001).[1][2] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1][3] Journal of Organic Chemistry.[1] Link[1]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
